Definitive Identification & Verification: N-Ethylpiperidine-3-carboxamide Hydrochloride
Executive Summary N-Ethylpiperidine-3-carboxamide hydrochloride (CAS 112989-90-9 ) is a specific piperidine derivative used primarily as a pharmaceutical intermediate.[1][2] In the context of drug development and organic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Ethylpiperidine-3-carboxamide hydrochloride (CAS 112989-90-9 ) is a specific piperidine derivative used primarily as a pharmaceutical intermediate.[1][2] In the context of drug development and organic synthesis, precise identification is critical due to the existence of structural isomers such as 1-ethylpiperidine-3-carboxamide (where the ethyl group is attached to the ring nitrogen rather than the amide nitrogen).
This guide provides a validated technical framework for the lookup, synthesis, and analytical verification of this compound, ensuring researchers distinguish it from similar "nipecotamide" derivatives.
Chemical Identity & Core Data
The following data constitutes the "Gold Standard" for verifying this specific chemical entity in procurement and database management systems.
Target Compound (CAS 112989-90-9): The ethyl group is attached to the amide nitrogen (exocyclic). The ring nitrogen is a secondary amine.
Isomer (CAS 57487-93-1 related): 1-Ethylpiperidine-3-carboxamide would have the ethyl group on the ring nitrogen (endocyclic), leaving the amide as a primary amide (-CONH₂).
Verification Check: The presence of an N-H signal on the amide in NMR and a secondary amine signal on the ring confirms the target structure.
Synthesis & Production Logic
The synthesis of N-ethylpiperidine-3-carboxamide hydrochloride typically follows a protection-amidation-deprotection strategy to ensure regioselectivity at the amide position.
Reaction Pathway[5]
Protection: Nipecotic acid (piperidine-3-carboxylic acid) is protected at the ring nitrogen (e.g., using Boc anhydride) to prevent self-coupling or alkylation at the wrong site.
Amidation: The protected acid is coupled with ethylamine using a coupling agent (EDC/HOBt or HATU) or via an acid chloride intermediate.
Deprotection & Salt Formation: The Boc group is removed using HCl in dioxane/ether, yielding the final hydrochloride salt.
Figure 1: Step-wise synthetic pathway ensuring regioselective formation of the N-ethyl amide.
Analytical Verification Protocol
To validate the identity of a purchased or synthesized batch, the following analytical signatures must be observed.
A. Proton NMR (¹H-NMR) in D₂O or DMSO-d₆
Ethyl Group: Look for a triplet (~1.1 ppm, 3H) and a quartet (~3.1 ppm, 2H). This confirms the N-ethyl moiety.
Piperidine Ring: A complex set of multiplets between 1.5 ppm and 3.5 ppm corresponding to the ring protons.
Amide Proton (if in DMSO): A broad singlet/triplet around 8.0–8.5 ppm (indicative of -CONH-).
Ammonium Protons (if in DMSO): Broad singlets around 9.0 ppm corresponding to the ring NH₂⁺Cl⁻ salt.
B. Mass Spectrometry (LC-MS)
Ionization Mode: ESI Positive (+).
Target Mass: The salt dissociates in solution. You will detect the cation
.
Calculated m/z: 157.13 Da (Free base mass + H⁺).
Acceptance Criteria: Observed peak at m/z 157.1 ± 0.2 .
C. Physical Properties Check[6]
Appearance: White to off-white crystalline solid.
Melting Point: The definitive check for the HCl salt is a sharp melting point range of 142–143 °C . Significant deviation (>5°C) indicates impurities or a different salt form (e.g., free base or hydrate).
Applications & Research Context
Medicinal Chemistry: Used as a building block for "nipecotamide" class compounds, which have historical significance as respiratory stimulants and current relevance in designing ligands for GABA uptake inhibitors.
Local Anesthetics: Structural analogs (N-alkyl piperidine carboxamides) are often screened for local anesthetic activity (similar to mepivacaine/bupivacaine structures, though those are typically 2-carboxamides).
Platelet Aggregation: Derivatives of nipecotamides have been investigated as inhibitors of human platelet aggregation.[3]
Safety & Handling (MSDS Highlights)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Handle in a fume hood. The hydrochloride salt is hygroscopic; store in a tightly sealed container under inert atmosphere (nitrogen/argon) if possible to prevent caking.
References
Matrix Scientific . N-Ethyl-3-piperidinecarboxamide hydrochloride Product Data. Retrieved from .
Technical Guide: Mechanism of Action of N-Ethylpiperidine-3-Carboxamide Hydrochloride
The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of N-ethylpiperidine-3-carboxamide hydrochloride . This analysis is structured for drug development profess...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, pharmacological profile, and experimental utility of N-ethylpiperidine-3-carboxamide hydrochloride . This analysis is structured for drug development professionals, focusing on its dual role as a bioactive scaffold in neuropharmacology and a critical pharmacophore in kinase inhibitor design.[1]
[1]
Executive Summary & Compound Identity
N-ethylpiperidine-3-carboxamide hydrochloride (CAS: 112989-90-9) is a piperidine-based small molecule functioning primarily as a bioactive pharmacophore and synthetic intermediate . While chemically defined as a substituted nipecotamide, its pharmacological significance lies in two distinct domains:
Intrinsic Activity: As a structural analog of nipecotic acid and "cooling carboxamides" (e.g., WS-3), it exhibits modulatory activity at GABA Transporters (GAT) and Transient Receptor Potential (TRP) channels.[1]
Medicinal Chemistry Utility: It serves as a critical "solvent-front" moiety in the design of Janus Kinase (JAK) and Tyrosine Kinase 2 (Tyk2) inhibitors, enhancing selectivity and solubility.[1]
When acting as a standalone probe or bioactive agent, the compound operates through specific membrane protein interactions governed by its nipecotic acid core and amide substitution.[1]
GABAergic Modulation (GAT Inhibition)
The core structure of N-ethylpiperidine-3-carboxamide is a derivative of nipecotic acid , a potent inhibitor of GABA uptake.[1]
Mechanism: The piperidine ring mimics the GABA structure, allowing the molecule to bind to the GABA Transporter 1 (GAT-1) on presynaptic neurons and glial cells.[1]
Effect: By competitively inhibiting GAT-1, it blocks the reuptake of GABA from the synaptic cleft, prolonging GABAergic neurotransmission.
Differentiation: Unlike nipecotic acid (which is zwitterionic and blood-brain barrier impermeable), the N-ethyl carboxamide modification increases lipophilicity, potentially enhancing CNS penetration while retaining affinity for the transporter's substrate site.[1]
TRP Channel Modulation (Sensory Signaling)
The N-ethylcarboxamide moiety attached to a saturated ring is the classic pharmacophore for TRPM8 agonists (cooling agents like WS-3).[1]
Mechanism: The molecule binds to the voltage-sensing domain of the TRPM8 ion channel (Transient Receptor Potential Melastatin 8).
Signaling Cascade: Binding induces a conformational change that lowers the voltage threshold for channel activation → Ca²⁺ influx → Depolarization of sensory neurons → Perception of "cold" or analgesia.[1]
Relevance: This mechanism is explored in antipruritic and analgesic drug development, where the compound acts as a counter-irritant.[1]
Visualization: Intrinsic Signaling Pathways
The following diagram illustrates the dual signaling pathways (GABAergic and TRP) modulated by the compound.[1]
Mechanism of Action: Kinase Inhibitor Pharmacophore
In the context of modern drug discovery, N-ethylpiperidine-3-carboxamide is most prominent as a strategic intermediate in the synthesis of JAK inhibitors (e.g., Tyk2 inhibitors).[1]
The "Solvent-Exposed" Motif
Kinase inhibitors often require a solubilizing group that extends into the solvent-exposed region of the ATP-binding pocket.
Role: The secondary amine of the piperidine ring is coupled to the core scaffold (e.g., a pyrazolo[1,5-a]pyridine).[1]
Function: The N-ethylcarboxamide tail interacts with water molecules or specific residues at the pocket rim, improving water solubility and selectivity against off-target kinases.[1]
Structural Causality: The chiral center at position 3 (often resolved to the (S)-enantiomer in final drugs) directs the ethyl-amide vector to minimize steric clash within the kinase cleft.[1]
Visualization: Role in JAK/Tyk2 Inhibition
Caption: Integration of the N-ethylpiperidine-3-carboxamide moiety into JAK inhibitors to target the solvent-exposed region.
Experimental Protocols (Self-Validating Systems)
Protocol A: TRPM8 Calcium Flux Assay
Objective: To quantify the intrinsic agonist activity of the compound on TRP channels.[1]
Cell Line Preparation: Stable HEK293 cells expressing human TRPM8.
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C.
Baseline Measurement: Record fluorescence (Ex 488nm / Em 520nm) for 30s to establish baseline.
The Neuropharmacological Landscape of Piperidine-3-Carboxamide Derivatives: A Technical Guide
Abstract The piperidine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating remarkable versatility in engaging a spectrum of neurological targets. This technical guide provides...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperidine-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, demonstrating remarkable versatility in engaging a spectrum of neurological targets. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and neuropharmacological applications of this versatile chemical class. We will explore their role as multi-target ligands for dopamine and serotonin receptors, a cornerstone in the development of atypical antipsychotics, and their emerging potential as inhibitors of fatty acid amide hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and potential clinical significance of piperidine-3-carboxamide derivatives.
Introduction: The Piperidine-3-Carboxamide Core in Neuropharmacology
The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals and natural alkaloids, prized for its favorable physicochemical properties that often enhance drug-like characteristics such as metabolic stability and bioavailability.[1] The strategic placement of a carboxamide group at the 3-position of the piperidine ring creates a versatile scaffold that allows for diverse chemical modifications. This substitution pattern has proven to be particularly fruitful in the design of ligands for central nervous system (CNS) targets. The amide functionality can participate in key hydrogen bonding interactions within receptor binding pockets, while the piperidine nitrogen and other positions on the ring can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles. This guide will delve into the critical role of this scaffold in the development of novel neuropharmacological agents.
Multi-Target Antipsychotic Agents: Modulating Dopamine and Serotonin Pathways
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, and it is widely accepted that dysregulation of multiple neurotransmitter systems, primarily dopamine and serotonin, plays a crucial role in its pathophysiology.[2] Atypical antipsychotics have largely superseded their predecessors due to a more favorable side-effect profile, which is attributed to their multi-target receptor pharmacology.[2] Piperidine-3-carboxamide derivatives have emerged as a promising class of multi-target antipsychotic candidates, demonstrating balanced activity at key dopamine and serotonin receptors.[2]
Mechanism of Action: A Symphony of Receptor Interactions
The therapeutic efficacy of atypical antipsychotics is believed to stem from their combined antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors, coupled with partial agonist or antagonist activity at 5-HT1A receptors.[3][4]
Dopamine D2 Receptor Antagonism: All clinically effective antipsychotics exhibit some degree of D2 receptor blockade, which is primarily responsible for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][5]
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is thought to mitigate the extrapyramidal side effects associated with D2 antagonism and may contribute to efficacy against negative symptoms.[3]
Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A receptors can enhance dopamine release in certain brain regions, which may help to alleviate cognitive and negative symptoms.[3][4]
The following diagram illustrates the simplified signaling pathways of these key receptors:
Caption: General synthetic workflow for N-arylpiperidine-3-carboxamides.
A more detailed synthetic protocol is provided in the Experimental Protocols section.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Novel Avenue for Neurological Therapeutics
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and antidepressant effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. [3]Piperidine-based ureas and carbamates, which share structural similarities with piperidine-3-carboxamides, have been identified as potent FAAH inhibitors.
[3]
Mechanism of FAAH Inhibition
Many piperidine-based FAAH inhibitors act as irreversible covalent modifiers of the enzyme's catalytic serine residue (Ser241). [3]The piperidine ring is thought to orient the carbamoylating or urea moiety for efficient nucleophilic attack by the active site serine.
In Vitro Efficacy of Piperidine-Based FAAH Inhibitors
The following table presents the in vitro inhibitory activity of representative piperidine-based FAAH inhibitors.
Note: This table includes piperidine and piperazine derivatives to illustrate the potential of the core scaffold in FAAH inhibition.
Experimental Protocols
General Synthesis of N-Arylpiperidine-3-Carboxamides
[6]
Step 1: Boc Protection of Piperidine-3-carboxylic Acid
To a solution of piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dioxane/water), add sodium carbonate (2.5 eq).
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected acid.
Step 2: Amide Coupling
To a solution of the Boc-protected acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) or HATU (1.2 eq).
Add the desired substituted aniline (1.1 eq) and a base such as DIPEA (2.0 eq).
Stir the reaction at room temperature for 12-24 hours.
Quench the reaction with water and extract with an organic solvent.
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Step 3: Boc Deprotection
Dissolve the Boc-protected amide in a suitable solvent (e.g., DCM or dioxane).
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
Stir at room temperature for 1-4 hours.
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
Step 4: N-Alkylation/Arylation
To a solution of the deprotected piperidine amide (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
Add the desired alkyl or aryl halide (1.1 eq).
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 4-18 hours.
Cool the reaction, filter off the base, and concentrate the filtrate.
Purify the final compound by column chromatography or recrystallization.
In Vitro Dopamine D2 Receptor Radioligand Binding Assay
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
96-well plates.
Glass fiber filters (e.g., GF/C).
Scintillation cocktail.
Scintillation counter.
Procedure:
Prepare serial dilutions of the test compounds in assay buffer.
In a 96-well plate, add in the following order:
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or test compound solution.
50 µL of radioligand solution (at a concentration near its Kd).
100 µL of the D2 receptor membrane preparation.
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
[5][9]4. Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
[8]5. Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
[9]6. Dry the filters (e.g., 30 minutes at 50°C).
[9]7. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Calculate specific binding by subtracting non-specific binding from total binding.
Determine the IC50 value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Conditioned Avoidance Response (CAR) Test
[4][10][11][12]
The CAR test is a well-established preclinical model to predict the antipsychotic efficacy of a compound.
[10]
Apparatus:
A shuttle box divided into two compartments by a partition with an opening.
A grid floor capable of delivering a mild electric foot shock.
A conditioned stimulus (CS), typically a light or a tone.
An unconditioned stimulus (US), the electric foot shock.
Procedure:
Acquisition Phase:
Place a rat in one compartment of the shuttle box.
Present the CS for a set duration (e.g., 10 seconds).
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
If the rat does not move, deliver the US (e.g., 0.5 mA foot shock) for a set duration (e.g., 10 seconds) or until the rat escapes to the other compartment.
Repeat for a set number of trials (e.g., 30-50 trials) per day until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
Drug Testing Phase:
Administer the test compound or vehicle to the trained rats at a specified time before the test session.
Place the rat in the shuttle box and conduct a session of CAR trials as in the acquisition phase.
Record the number of avoidance responses, escape responses, and escape failures.
A selective suppression of conditioned avoidance responses without affecting escape behavior is indicative of antipsychotic-like activity.
[12]
Clinical Landscape and Future Directions
While the piperidine-3-carboxamide scaffold is prevalent in preclinical neuropharmacology research, a specific drug with this core structure has not yet emerged as a blockbuster antipsychotic. However, the principles of multi-target receptor engagement embodied by these derivatives are central to the development of newer antipsychotics. [7]Recent clinical trials for schizophrenia are exploring novel mechanisms of action beyond simple dopamine and serotonin receptor blockade, including muscarinic receptor agonists and trace amine-associated receptor 1 (TAAR1) agonists.
[3][7][13][14]
The future development of piperidine-3-carboxamide derivatives will likely focus on:
Fine-tuning receptor selectivity profiles to optimize efficacy and minimize side effects.
Improving pharmacokinetic properties to enhance brain penetration and duration of action.
Exploring their potential in other neurological and psychiatric disorders where modulation of dopamine, serotonin, or endocannabinoid systems is beneficial.
Conclusion
Piperidine-3-carboxamide derivatives represent a highly adaptable and pharmacologically relevant scaffold for the design of novel neurotherapeutics. Their ability to be readily synthesized and modified allows for the systematic exploration of structure-activity relationships, leading to compounds with potent and selective activities at key CNS targets. As our understanding of the complex neurobiology of psychiatric and neurological disorders continues to evolve, the versatility of the piperidine-3-carboxamide core will undoubtedly ensure its continued prominence in the quest for safer and more effective treatments.
References
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]
Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 586-592. [Link]
ClinicalTrials.gov. (2007). Antipsychotic Polypharmacy in Schizophrenia. Retrieved from [Link]
Waddington, J. L., et al. (2005). Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Neuropsychopharmacology, 30(6), 1105-1114. [Link]
National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Retrieved from [Link]
Li, M., et al. (2010). An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm. Psychopharmacology, 212(3), 397-407. [Link]
Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 26(16), 4995. [Link]
de Filippis, R., et al. (2025). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Pharmaceuticals, 18(1), 1. [Link]
Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. (2020). Biochemical Pharmacology, 174, 113870. [Link]
Isherwood, M., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]
Wikipedia. (n.d.). Conditioned avoidance response test. Retrieved from [Link]
The Brink, Boston University. (2024). A “Game-Changing” New Drug for Schizophrenia? Retrieved from [Link]
Wadenberg, M. L., & Hicks, P. B. (1999). The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. Neuroscience and Biobehavioral Reviews, 23(6), 851-862. [Link]
Agelis, G., et al. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 34(1), 299-306. [Link]
Patsnap Synapse. (2025). What are the new drugs for Schizophrenia? Retrieved from [Link]
Andersen, S. O., et al. (2016). The Functional Activity of the Human Serotonin 5-HT1A Receptor Is Controlled by Lipid Bilayer Composition. Biophysical Journal, 110(9), 1973-1984. [Link]
DelveInsight. (2025). Schizophrenia Clinical Trial Pipeline Accelerates as 55+ Pharma Companies Rigorously Develop Drugs for Market Entry. Retrieved from [Link]
Translational In Vivo Assays in Behavioral Biology. (2018). Cold Spring Harbor Protocols, 2018(8). [Link]
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1622. [Link]
N-Ethylpiperidine-3-Carboxamide Hydrochloride: Therapeutic Targets & Pharmacological Potential
The following technical guide details the therapeutic potential of N-ethylpiperidine-3-carboxamide hydrochloride, synthesizing structural pharmacophore analysis with current medicinal chemistry literature. Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential of N-ethylpiperidine-3-carboxamide hydrochloride, synthesizing structural pharmacophore analysis with current medicinal chemistry literature.
Executive Summary
N-Ethylpiperidine-3-carboxamide hydrochloride (NEPC·HCl) is a piperidine-based small molecule structurally homologous to both the GABA uptake inhibitor nipecotic acid and the respiratory stimulant nikethamide . While often utilized as a versatile intermediate in the synthesis of kinase inhibitors (e.g., JAK/Tyk2) and proteasome inhibitors, the molecule itself possesses intrinsic pharmacological activity.
This guide analyzes the compound's potential as a modulator of sensory ion channels (TRPV1/TRPM8 ) and the GABAergic system . We provide a theoretical and experimental framework for validating these targets, offering researchers a roadmap for repositioning this scaffold in analgesic, anti-inflammatory, and neurotherapeutic discovery.
Chemical Identity & Physicochemical Profile
Understanding the specific isomerism of NEPC is critical for target engagement.
Recent medicinal chemistry efforts have highlighted piperidine-3-carboxamides as privileged scaffolds for modulating Transient Receptor Potential (TRP) channels, specifically TRPV1 (Vanilloid) and TRPM8 (Melastatin) .
Mechanism of Action: TRPV1 Antagonism
The N-ethyl amide moiety mimics the "head group" of known capsaicinoids and carboxamide-based cooling agents. However, the steric bulk of the piperidine ring often confers antagonist activity at the TRPV1 pore or allosteric modulation sites.
Pathophysiology: TRPV1 integrates thermal and chemical nociception. Hyperactivation drives neuropathic pain and inflammatory hyperalgesia.
NEPC Interaction: NEPC is hypothesized to bind to the transmembrane domain (S3-S4 linker), stabilizing the channel in the closed state, thereby preventing Ca²⁺ influx upon capsaicin or heat stimulation.
Mechanism of Action: TRPM8 Agonism (Cooling)
Structurally similar to WS-3 (N-ethyl-p-menthane-3-carboxamide), NEPC retains the essential N-ethyl carboxamide "cooling pharmacophore."
Potential Effect: Mild activation of TRPM8, producing a cooling sensation without the vasodilation associated with menthol. This makes it a candidate for topical analgesics or antitussives.
Validated Signaling Pathway (TRPV1/TRPM8)
The following diagram illustrates the divergent signaling pathways NEPC modulates in sensory neurons.
Caption: NEPC acts as a competitive antagonist at the TRPV1 channel, blocking ligand-induced Calcium influx and downstream nociceptive signaling.
Secondary Therapeutic Target: GABAergic System
NEPC is the N-ethyl amide of nipecotic acid . Nipecotic acid is a potent inhibitor of GAT-1 (GABA Transporter 1), but it cannot cross the Blood-Brain Barrier (BBB) effectively due to its zwitterionic nature.
Mechanism: Prodrug or Direct Modulator
GAT-1 Inhibition: The lipophilic ethyl amide modification allows NEPC to cross the BBB. Once in the CNS, it may act directly on GAT-1 or be hydrolyzed by amidases to release the active nipecotic acid payload.
Cell Loading: Incubate cells with 4 µM Fluo-4 AM for 45 min at 37°C in HBSS.
Pre-incubation: Add NEPC (0.1 nM – 100 µM) to wells and incubate for 10 min.
Control: Use Capsazepine (10 µM) as a positive block control.
Stimulation: Inject Capsaicin (EC80 concentration) via automated liquid handler.
Data Acquisition: Measure fluorescence (Ex 490nm / Em 525nm) every 1 second for 120 seconds.
Analysis: Calculate % Inhibition relative to vehicle-treated cells.
Validation Criterion: The assay is valid only if Capsazepine achieves >90% inhibition.
Protocol B: [³H]-GABA Uptake Assay
Objective: Determine affinity for GAT-1 transporters.
Methodology:
Preparation: Prepare rat cortical synaptosomes.
Incubation: Incubate synaptosomes with [³H]-GABA (10 nM) and NEPC (varying concentrations) for 5 min at 30°C.
Termination: Rapid filtration through GF/B filters followed by ice-cold saline wash.
Quantification: Liquid scintillation counting.
Specificity Check: Perform parallel assays with Tiagabine (specific GAT-1 inhibitor) to distinguish GAT-1 vs. GAT-3 activity.
Synthesis & Scaffolding Utility
Beyond intrinsic activity, NEPC is a critical "warhead" carrier in modern drug design.
Application Area
Role of NEPC Scaffold
Reference
Kinase Inhibitors
The piperidine ring binds to the ATP-binding pocket hinge region in JAK/Tyk2 inhibitors.
[1]
Proteasome Inhibitors
Acts as the P1' site anchor in inhibitors of the Plasmodium falciparum proteasome (Pf20Sβ5).
[2]
Senolytics
N-aryl derivatives induce senescence in melanoma cells via cell-cycle arrest.
[3]
References
Google Patents. Substituted fused tricyclic compounds, compositions and medicinal applications thereof (JAK/Tyk2 Inhibitors). US9115133B2. Link
National Institutes of Health (NIH). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.Link
National Institutes of Health (NIH). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.Link
Mechanistic Insight: Blood-Brain Barrier Permeability of N-Ethylpiperidine-3-Carboxamide HCl
The following technical guide provides an in-depth analysis of the physicochemical properties, transport mechanisms, and experimental evaluation of N-ethylpiperidine-3-carboxamide hydrochloride concerning the Blood-Brain...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the physicochemical properties, transport mechanisms, and experimental evaluation of N-ethylpiperidine-3-carboxamide hydrochloride concerning the Blood-Brain Barrier (BBB).
Executive Summary
N-ethylpiperidine-3-carboxamide hydrochloride (CAS: 112989-90-9) represents a critical structural scaffold in medicinal chemistry, often serving as a fragment for kinase inhibitors (e.g., Tyk2) and potential GABA uptake modulators. While the piperidine-3-carboxamide core shares structural homology with CNS-active agents like nipecotic acid derivatives, its permeability across the Blood-Brain Barrier (BBB) is governed by a delicate balance between its favorable Topological Polar Surface Area (TPSA) and its unfavorable ionization state at physiological pH.
This guide details the mechanistic barriers to CNS entry for this compound and provides a self-validating experimental workflow to quantify its BBB penetration (LogBB) and Brain-to-Plasma ratio (
).
Physicochemical Profile & CNS Liability
To predict BBB permeability, we must first analyze the molecular properties of the free base versus the hydrochloride salt.
Secondary Amide: Hydrogen bond donor/acceptor, neutral.
Ionization and Lipophilicity (The "pH Partition" Problem)
The critical determinant for this molecule's BBB permeability is the ionization of the piperidine nitrogen.
Property
Value (Approx.)
Implication for BBB Permeability
pKa (Piperidine NH)
10.8 – 11.2
At pH 7.4 (blood), >99.9% of the molecule exists as a cationic species ().
LogP (Neutral)
0.6 – 0.9
Moderate lipophilicity. The neutral species can cross membranes.
LogD (pH 7.4)
-2.5 to -3.0
The distribution coefficient drops drastically due to ionization.
TPSA
~53 Ų
Favorable (< 90 Ų is ideal for CNS drugs).
H-Bond Donors
2
Acceptable (< 3 is preferred).
Mechanistic Insight:
While the TPSA and molecular weight suggest excellent CNS potential, the high pKa of the unsubstituted piperidine nitrogen creates a "cationic trap." Passive diffusion is severely limited because the lipid bilayer repels the charged species. However, small organic cations can sometimes bypass this via Carrier-Mediated Transport (CMT) , specifically Organic Cation Transporters (OCT1/2) or the Choline Transporter (CHT), though this is less predictable than passive diffusion.
Transport Mechanisms
The diagram below illustrates the competing pathways governing the brain entry of N-ethylpiperidine-3-carboxamide.
Figure 1: Transport dynamics at the Blood-Brain Barrier. The high pKa forces the equilibrium toward the impermeable cation, making passive diffusion dependent on the trace amount of neutral species.
Experimental Protocols for Validation
To definitively assess the BBB permeability of N-ethylpiperidine-3-carboxamide HCl, a tiered screening approach is required. Do not rely solely on in silico models for this class of compounds due to the cation-transport variable.
Phase 1: High-Throughput Permeability (PAMPA-BBB)
Objective: Determine passive permeability (
) independent of transporters.
Method: Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.
Preparation: Dissolve N-ethylpiperidine-3-carboxamide HCl in DMSO (10 mM stock).
Donor Plate: Dilute to 50 µM in PBS (pH 7.4) AND Borate Buffer (pH 9.0) .
Why pH 9.0? To suppress ionization. If permeability spikes at pH 9.0 vs 7.4, the barrier is strictly pH-dependent (passive diffusion limitation).
Acceptor Plate: Fill with PBS (pH 7.4) containing a scavenger (e.g., BSA) to simulate the "sink" condition of brain clearance.
Incubation: 4 hours at 25°C in a humidity chamber.
Analysis: Quantify donor/acceptor concentrations via LC-MS/MS.
Calculation:
Validation Criteria:
cm/s indicates high permeability.
Phase 2: Cell-Based Transport & Efflux (MDCK-MDR1)
Objective: Assess P-glycoprotein (P-gp) efflux liability. Piperidine derivatives are frequent P-gp substrates.
Method: Transwell assay using MDCK cells transfected with the MDR1 gene.
Seeding: Culture MDCK-MDR1 cells on transwell inserts (0.4 µm pore) for 5 days until TEER > 150 Ω·cm².
Dosing: Apply 10 µM compound to the Apical (A) chamber (A→B flux) and Basolateral (B) chamber (B→A flux) in separate wells.
Inhibitor Control: Run a parallel set with Zosuquidar (2 µM) or Verapamil to inhibit P-gp.
Sampling: Collect aliquots at 30, 60, and 90 minutes.
Interpretation:
Calculate Efflux Ratio (ER):
.
If
and is reduced by Zosuquidar, the compound is a P-gp substrate (restricted brain access).
Phase 3: In Vivo Brain/Plasma Ratio (
)
Objective: The "Gold Standard" measurement in rodents.
Protocol:
Administration: IV bolus or IP injection (e.g., 10 mg/kg) in mice (C57BL/6).
Timepoints: Terminal sacrifice at 15 min, 1 h, and 4 h.
Perfusion:Critical Step. Transcardial perfusion with saline is mandatory to remove compound trapped in brain capillaries, which would artificially inflate the brain concentration reading for a cationic drug.
Extraction: Homogenize brain tissue; precipitate plasma proteins with acetonitrile.
Quantification: LC-MS/MS (MRM mode).
Data Output:
(Unbound partition coefficient) requires determining the fraction unbound in brain homogenate () via equilibrium dialysis.
Summary of Expected Outcomes
Based on the structural class (nipecotamide derivative), the following profile is anticipated:
Parameter
Prediction
Explanation
Passive Permeability
Low to Moderate
Limited by ionization at pH 7.4.
Efflux Liability
Moderate Risk
Piperidines can be P-gp substrates; N-ethylation reduces polarity slightly but may not eliminate recognition.
Brain/Plasma ()
< 0.5
Likely restricted from deep brain penetration unless actively transported.
Optimization Strategy
N-substitution
To improve BBB crossing, the piperidine nitrogen is often capped (e.g., N-benzyl, N-Boc) or the scaffold is modified to Tiagabine-like structures to utilize GAT-1 transporters.
Visualization of Experimental Workflow
Figure 2: Decision tree for evaluating CNS penetrance. Note the "Stop" points indicating where structural modification (e.g., reducing basicity) would be required.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 643513, (3S)-N,N-diethylpiperidine-3-carboxamide. Retrieved from [Link]
Oh, S., et al. (2021).[1] Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for PAMPA/MDCK protocols).
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. (Reference for TPSA/LogP cutoffs).
An In-depth Technical Guide to the Predicted Toxicological Profile of N-ethylpiperidine-3-carboxamide Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, predictive toxicological profile for the novel chemical entity, N-ethylpiperidine-3-carbox...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, predictive toxicological profile for the novel chemical entity, N-ethylpiperidine-3-carboxamide hydrochloride. In the absence of direct empirical data for this specific molecule, this guide synthesizes toxicological information from its core structural components: the N-ethylpiperidine moiety and the carboxamide functional group. Drawing upon established toxicological principles and regulatory guidelines, this whitepaper outlines the anticipated safety profile and delineates a robust, multi-tiered experimental strategy for its empirical validation. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical assessment of this and structurally related compounds. We will explore the rationale behind experimental choices, establish self-validating protocols, and ground our predictions in authoritative toxicological data for analogous structures.
Introduction and Rationale
N-ethylpiperidine-3-carboxamide hydrochloride is a synthetic compound featuring a piperidine ring, a common scaffold in many pharmaceuticals.[1] The presence of the N-ethyl group and a carboxamide at the 3-position suggests potential biological activity that warrants investigation. As with any new chemical entity destined for potential therapeutic application, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding further development.[2]
This guide is structured to provide a predictive toxicological assessment, acknowledging the current lack of direct studies on this specific hydrochloride salt. Our approach is rooted in structure-activity relationships, leveraging extensive data on the toxicology of piperidine and its derivatives, the general toxicological characteristics of the carboxamide functional group, and the influence of the hydrochloride salt form on pharmacokinetics and potential toxicity.[1][3][4][5]
The subsequent sections will detail the predicted physicochemical properties, a comprehensive toxicological hazard assessment, and detailed protocols for the necessary in vitro and in vivo studies to empirically define the safety profile of N-ethylpiperidine-3-carboxamide hydrochloride.
Physicochemical Properties and the Influence of the Hydrochloride Salt
The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicity.
Table 1: Predicted Physicochemical Properties of N-ethylpiperidine-3-carboxamide Hydrochloride
Property
Predicted Value/Characteristic
Rationale and Toxicological Implication
Molecular Formula
C8H17ClN2O
Molecular Weight
192.69 g/mol
Physical State
Solid
Expected for a hydrochloride salt of a small organic molecule.
Water Solubility
High
The hydrochloride salt form is expected to significantly increase aqueous solubility compared to the free base, potentially leading to rapid absorption from the gastrointestinal tract.[4]
pKa
~8-9 (for the piperidine nitrogen)
The piperidine nitrogen will be protonated at physiological pH, influencing its interaction with biological membranes and targets.
LogP
Low to moderate
Increased hydrophilicity due to the salt form may limit passive diffusion across biological membranes but enhance renal clearance.
The choice of a hydrochloride salt is a common strategy in pharmaceutical development to improve the solubility and stability of basic compounds.[6] While generally considered safe, the counter-ion itself is not always inert and its potential contribution to the overall toxicity profile should be considered, although for hydrochloride, this is minimal.[5][7] The primary toxicological consideration for the salt form is its influence on bioavailability; higher solubility can lead to higher peak plasma concentrations (Cmax), which may exacerbate acute toxicity.
Predictive Toxicological Profile
This section outlines the anticipated toxicological hazards of N-ethylpiperidine-3-carboxamide hydrochloride based on its structural components.
The N-ethylpiperidine Moiety: The Primary Driver of Potential Toxicity
The piperidine ring is the core of this molecule and its toxicological characteristics are well-documented. Piperidine itself is a corrosive substance that can cause severe skin burns and eye damage.[3] It is toxic upon inhalation, ingestion, and dermal contact.[3] Acute exposure can lead to central nervous system (CNS) effects such as dizziness and prostration, as well as respiratory irritation.[8] The N-ethyl derivative, N-ethylpiperidine, shares this toxicity profile, being a flammable liquid that is harmful if swallowed or inhaled and can cause skin and eye irritation.[9][10][11]
Predicted Toxicities Associated with the N-ethylpiperidine Moiety:
Acute Oral and Dermal Toxicity: Moderate to high acute toxicity is anticipated. The oral LD50 in rats for piperidine is reported to be around 400 mg/kg.[3][12] A similar range is expected for N-ethylpiperidine-3-carboxamide hydrochloride, although the carboxamide group may modulate this.
Irritation and Corrosivity: While the carboxamide functional group is less basic than the parent amine, the potential for skin, eye, and respiratory tract irritation should be assumed.
Neurotoxicity: Piperidine and its derivatives can exhibit CNS effects.[8] Therefore, neurotoxic potential should be carefully evaluated in preclinical studies.
The Carboxamide Functional Group: A Potential Modulator of Toxicity
The carboxamide group is a common functional group in pharmaceuticals and is generally considered to have a lower order of toxicity compared to more reactive functional groups.[13] Its presence is expected to influence the overall toxicological profile in several ways:
Metabolic Fate: Carboxamides are typically metabolized via hydrolysis by amidases to the corresponding carboxylic acid and amine. In this case, hydrolysis would yield N-ethyl-3-carboxypiperidine and ammonia. The toxicological profiles of these metabolites would also need to be considered.
Reduced Basicity: The electron-withdrawing nature of the carbonyl group in the carboxamide will reduce the basicity of the piperidine nitrogen compared to N-ethylpiperidine. This may decrease its corrosive potential.
Potential for Bioactivation: While generally stable, some carboxamides can be bioactivated to reactive metabolites. This potential should be investigated.
Mitigation of Toxicity: In some instances, converting a more toxic functional group to a carboxamide can reduce toxicity.[14]
Overall Predicted Hazard Profile
Based on the synthesis of information for its components, the following is the predicted hazard profile for N-ethylpiperidine-3-carboxamide hydrochloride:
Acute Toxicity: Likely to be harmful if swallowed or inhaled.
Skin and Eye Irritation: Expected to be an irritant.
Genotoxicity: The potential for genotoxicity is unknown and must be determined experimentally.
Systemic Toxicity: The primary target organs for toxicity are likely to be the central nervous system, liver, and kidneys, consistent with observations for piperidine.[3]
Proposed Experimental Strategy for Toxicological Evaluation
A comprehensive toxicological evaluation should proceed in a tiered approach, starting with in vitro assays and progressing to more complex in vivo studies. This strategy is designed to be efficient, adhere to the 3Rs (Replacement, Reduction, and Refinement) of animal testing, and meet regulatory expectations.[15]
In Vitro Toxicology
In vitro studies provide a rapid and cost-effective means to screen for potential toxicities early in development.[16][17]
A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of the compound.
Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of the compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[18][19][20][21]
In Vitro Micronucleus Assay: This assay assesses the potential of the compound to induce chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).[22][23][24]
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA.
Metabolic Activation: The test will be conducted with and without a mammalian metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).
Procedure:
Prepare a range of concentrations of N-ethylpiperidine-3-carboxamide hydrochloride.
In triplicate, mix the test compound, the bacterial tester strain, and either S9 mix or a buffer.
Pour the mixture onto minimal glucose agar plates.
Incubate the plates at 37°C for 48-72 hours.
Count the number of revertant colonies.
Controls: Include a vehicle control and known positive controls for each strain, with and without S9 activation.
Interpretation: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background rate.
Diagram 1: Ames Test Workflow
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Neutral Red Uptake Assay: This assay can be used to determine the cytotoxicity of the compound in various cell lines (e.g., HepG2, Balb/c 3T3) to establish a preliminary dose range for further in vitro and in vivo studies.[25]
In Vivo Toxicology
In vivo studies are essential for understanding the effects of a compound on a whole organism.[26][27][28]
The primary goal of acute toxicity studies is to determine the median lethal dose (LD50) and identify the target organs of toxicity after a single dose.[29] The OECD Test Guideline 423 (Acute Toxic Class Method) is a recommended approach that uses a reduced number of animals.[30][31][32][33]
Species: Wistar rats (females are often slightly more sensitive).
Dose Levels: A starting dose of 300 mg/kg is proposed, based on the LD50 of piperidine. Subsequent dose levels will be adjusted based on the observed outcomes (e.g., 2000 mg/kg if no mortality, 50 mg/kg if mortality).
Procedure:
Administer a single oral dose of N-ethylpiperidine-3-carboxamide hydrochloride to a group of 3 rats.
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
Body weight and food consumption should be recorded.
At the end of the study, perform a gross necropsy on all animals.
Interpretation: The results will classify the compound into a GHS toxicity category.
Table 2: Hypothetical Acute Oral Toxicity Data (OECD 423)
Starting Dose (mg/kg)
Outcome in 3 Animals
Next Step
GHS Classification
300
2-3 deaths
Test at 50 mg/kg
Category 3
300
0-1 death
Test at 2000 mg/kg
-
2000
0-1 death
Stop test
Category 5 or Unclassified
Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) repeated-dose toxicity studies are necessary to evaluate the cumulative toxic effects of the compound. These studies will identify target organs, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL).
Reproductive and developmental toxicity studies are critical if the compound is intended for use in women of childbearing potential. These studies are typically conducted according to ICH S5(R3) guidelines.[34][35][36][37][38]
Fertility and Early Embryonic Development Study: To assess the effects on male and female fertility and early embryonic development.
Embryo-Fetal Development Study: To evaluate the potential for teratogenicity.
Pre- and Postnatal Development Study: To assess the effects on late fetal development, parturition, lactation, and offspring viability and growth.
Diagram 2: Tiered Approach to Toxicological Evaluation
Caption: A tiered approach for the toxicological evaluation of a new chemical entity.
Conclusion
While direct toxicological data for N-ethylpiperidine-3-carboxamide hydrochloride is not currently available, a predictive analysis based on its structural components suggests a moderate acute toxicity profile, with the potential for skin, eye, and respiratory irritation. The primary toxicological concerns are likely driven by the N-ethylpiperidine moiety, with the carboxamide group expected to modulate the compound's metabolism and potentially reduce its basicity-related corrosive effects.
The comprehensive experimental strategy outlined in this guide, encompassing a tiered approach of in vitro and in vivo studies, provides a robust framework for the empirical determination of the toxicological profile of N-ethylpiperidine-3-carboxamide hydrochloride. The successful execution of these studies is essential for a thorough risk assessment and to support any future clinical development of this compound. This document serves as a critical starting point for these endeavors, grounding the necessary experimental work in established toxicological principles and regulatory expectations.
References
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press (US). Retrieved from [Link]
ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. Retrieved from [Link]
ChemBK. (2024, April 9). 1-Ethylpiperidine. Retrieved from [Link]
Babu, R. J., & Singh, M. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 105(9), 2465–2477.
European Medicines Agency. (n.d.). ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. Retrieved from [Link]
Beben, C. M., et al. (2023). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. RSC Medicinal Chemistry, 14(11), 2235–2247.
Elespuru, R. K., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. MethodsX, 10, 102045.
National Center for Biotechnology Information. (n.d.). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. Retrieved from [Link]
Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]
Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81–95.
National Center for Biotechnology Information. (2023, February 13). The evolving role of investigative toxicology in the pharmaceutical industry. Retrieved from [Link]
Thackaberry, E. A. (2013). Non-clinical toxicological considerations for pharmaceutical salt selection. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1309–1319.
National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]
International Council for Harmonisation. (2020, February 18). S5(R3) Guideline. Retrieved from [Link]
Fiveable. (n.d.). In vitro testing methods. Toxicology Class Notes. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). S5(R3) Detection of Reproductive and Developmental Toxicity for Human. Retrieved from [Link]
Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
DergiPark. (n.d.). New Carboxamide ligand and its metal complexes containing sulfonamide group: Synthesis, Characterization, DNA cleavage and a. Retrieved from [Link]
ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
National Center for Biotechnology Information. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
Capot Chemical. (2008, October 28). N-Ethyl piperidine SAFETY DATA SHEET. Retrieved from [Link]
nano-test.de. (2025, June 23). In vivo testing of pharmaceuticals. Retrieved from [Link]
National Center for Biotechnology Information. (2017, May 3). Salt Selection Matters: Differential Renal Toxicity With MDV1634.Maleate Versus MDV1634.2HCl. Retrieved from [Link]
Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
Chemsrc. (2025, August 20). 1-ethylpiperidine. Retrieved from [Link]
Research and Reviews. (2023, March 24). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]
Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]
Pharmaceutical Technology. (2022, February 2). Predicting Toxicity in Drug Development. Retrieved from [Link]
Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]
Beltox. (2024, February 9). The Revision leading to ICH S5(R3). Retrieved from [Link]
JoVE. (2019, May 13). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Retrieved from [Link]
ILO Encyclopaedia of Occupational Health and Safety. (2011, January 16). In Vitro Toxicity Testing. Retrieved from [Link]
ResearchGate. (n.d.). List of carboxylic acid compounds that have been associated with toxic reactions (continued). Retrieved from [Link]
Labcorp. (n.d.). In vitro toxicology nonclinical studies. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). The Ames Test. Retrieved from [Link]
. (n.d.). Carboxylic Acid Functional Group. Retrieved from [Link]
PubMed. (2009). Reproductive toxicity testing for pharmaceuticals under ICH. Retrieved from [Link]
JoVE. (2022, September 2). Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. Retrieved from [Link]
The Joint Research Centre: EU Science Hub - European Union. (n.d.). Acute Toxicity. Retrieved from [Link]
Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid? Retrieved from [Link]
Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
Enantiomeric Purity of N-Ethylpiperidine-3-Carboxamide Hydrochloride
The following technical guide details the enantiomeric purity control, analysis, and resolution of N-ethylpiperidine-3-carboxamide hydrochloride (CAS 112989-90-9). This guide synthesizes established chiral separation pri...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the enantiomeric purity control, analysis, and resolution of N-ethylpiperidine-3-carboxamide hydrochloride (CAS 112989-90-9). This guide synthesizes established chiral separation principles with specific data on nipecotic acid derivatives.
Technical Guide to Analysis, Resolution, and Synthesis
Executive Summary & Compound Identity
N-ethylpiperidine-3-carboxamide hydrochloride is a chiral piperidine derivative often utilized as a scaffold in the development of GABA uptake inhibitors, local anesthetics, and receptor ligands. The molecule possesses a single stereogenic center at the C3 position of the piperidine ring, resulting in two enantiomers: (R) and (S).
CAS Number: 112989-90-9 (HCl salt); 4138-28-7 (Free base)
Molecular Formula:
Key Structural Feature: The chiral center is located on the piperidine ring (C3), not the amide side chain. The secondary amine of the piperidine ring is the site of hydrochloride salt formation.
Critical Quality Attribute (CQA): Enantiomeric purity is critical as the biological activity (e.g., GABA transporter affinity) is often restricted to the (S)-enantiomer (derived from nipecotic acid), while the (R)-enantiomer may be inactive or exhibit off-target toxicity.
Analytical Strategy: Chiral HPLC Method Development
Because the hydrochloride salt is highly polar and the free base is a secondary amine, standard reverse-phase methods often fail to separate enantiomers. The following protocols are self-validating systems designed for high-resolution separation.
2.1. Primary Method: Normal Phase (Amylose-Based)
This method is the "Gold Standard" for nipecotamide derivatives. It requires converting the salt to the free base in situ or pre-injection to prevent peak tailing.
Parameter
Specification
Rationale
Column
Chiralpak AD-H or Chiralpak IA (Immobilized Amylose)
Amylose tris(3,5-dimethylphenylcarbamate) provides the specific chiral grooves necessary to recognize the C3-amide spatial arrangement.
Dimensions
250 x 4.6 mm, 5 µm
Standard analytical dimensions for maximizing theoretical plates.
Hexane/EtOH balances retention.[1] DEA is critical; it masks silanol sites and ensures the piperidine nitrogen remains deprotonated (free base), sharpening peak shape.
Flow Rate
1.0 mL/min
Optimized for mass transfer kinetics in 5 µm particles.
Detection
UV @ 210–220 nm
The amide bond has weak UV absorption; low wavelength is required.
Temperature
25°C
Lower temperatures often enhance enantioseparation factors () for this class.
Sample Preparation Protocol:
Weigh 5 mg of N-ethylpiperidine-3-carboxamide HCl.
Dissolve in 1 mL of Ethanol containing 0.1% DEA.
Note: The DEA in the solvent neutralizes the HCl, freeing the piperidine base. The chloride salt of DEA precipitates or remains dissolved but does not interfere with the chiral selector.
Filter through a 0.45 µm PTFE filter before injection.
2.2. Alternative Method: Reverse Phase (AGP)
For biological samples or when "salt-breaking" is undesirable, use an Alpha-1-Acid Glycoprotein (AGP) column.
Column: Chiral-AGP (ChromTech).
Mobile Phase: 10 mM Sodium Phosphate buffer (pH 7.0) with 1-5% 2-Propanol.
Mechanism: AGP relies on inclusion complexation and ionic bonding. It is less robust than the Amylose method but tolerates aqueous injections.
Synthesis & Resolution Control Strategy
Achieving high enantiomeric excess (ee > 99%) relies on Chiral Pool Synthesis rather than resolving the final amide, as the amide functionality can interfere with classical salt resolution.
3.1. The "Tartaric Acid" Resolution Pathway
The most robust route involves resolving the precursor, nipecotic acid (piperidine-3-carboxylic acid) , or its ethyl ester, before amidation.
Workflow Diagram (DOT):
Figure 1: Optimal synthetic workflow for ensuring enantiomeric purity starting from the racemic ester precursor.
3.2. Detailed Resolution Protocol (Precursor)
Mixing: Dissolve racemic ethyl nipecotate (1.0 eq) and Dibenzoyl-L-tartaric acid (1.0 eq) in hot Ethanol (95%).
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (S)-enantiomer crystallizes preferentially.
Filtration: Collect the white solid.
Enrichment: Recrystallize the salt once from Ethanol/Water to boost ee from ~90% to >98%.
Liberation: Treat the salt with aqueous
and extract with Dichloromethane (DCM) to yield the optically pure free base ester.
3.3. Amidation (Maintaining Chirality)
React the resolved ethyl ester with 70% aqueous ethylamine .
Caution: Avoid excessive heat (>100°C) or strong alkalis (NaOH) during this step, as the C3 chiral center is alpha to a carbonyl and can racemize via enolization.
Validation: Check the optical rotation of the intermediate. For (S)-N-ethylpiperidine-3-carboxamide, the rotation
should be monitored (typically dextrorotatory in MeOH).
Crystallization of the Hydrochloride Salt
The final hydrochloride salt formation is not just a chemical finishing step but a purification firewall .
Solvent System: Isopropanol (IPA) or Ethanol/Ethyl Acetate.
Thermodynamics: If the product is a conglomerate (common for nipecotamide salts), slow cooling can further upgrade chiral purity (e.g., from 98% to 99.5% ee) by leaving the minor enantiomer in the mother liquor.
Protocol:
Dissolve the crude chiral amide free base in minimal absolute Ethanol.
Add 1.1 equivalents of HCl (as 2M solution in Diethyl Ether or Ethanol).
Add Ethyl Acetate until the solution turns slightly turbid.
Cool to 0-5°C. Filter the hygroscopic crystals under nitrogen.
Troubleshooting & Validation
Issue
Root Cause
Corrective Action
Peak Tailing (HPLC)
Interaction between amine and silanols.
Increase DEA concentration to 0.15% or switch to Chiralpak IG (more robust).
Low Resolution (Rs < 1.5)
Salt form injected directly.
Pre-treat sample with base or use "Polar Ionic Mode" (MeOH + 0.1% DEA + 0.1% TFA).
Racemization
High pH/Temp during amidation.
Perform amidation at room temperature using excess ethylamine; avoid NaOH.
References
Sigma-Aldrich. (S)-Ethyl piperidine-3-carboxylate Product Specification. Retrieved from
PubChem. N-ethylpiperidine-3-carboxamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved from
Guzman, F. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. Chirality, 26(12), 775-779. (Methodology adapted for carboxamide analog).
ChemicalBook. N-ethylpiperidine-3-carboxamide Properties and Suppliers. Retrieved from
ResearchGate.Resolution of Ethyl Nipecotate using Tartaric Acid Derivatives.
analytical methods for N-ethylpiperidine-3-carboxamide hydrochloride characterization
Application Note & Protocol Guide Abstract & Scope This technical guide outlines the analytical framework for characterizing N-ethylpiperidine-3-carboxamide hydrochloride , a critical piperidine intermediate often used i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract & Scope
This technical guide outlines the analytical framework for characterizing N-ethylpiperidine-3-carboxamide hydrochloride , a critical piperidine intermediate often used in the synthesis of local anesthetics and muscarinic receptor ligands. Due to the presence of a secondary amine on the piperidine ring and a chiral center at the C3 position, this molecule presents specific analytical challenges:
Poor UV Absorbance: Lack of conjugation requires low-wavelength detection (210 nm) or alternative detectors (CAD/ELSD).
Basic Nitrogen Tailing: The secondary amine (
) interacts with residual silanols on HPLC columns, necessitating buffered acidic mobile phases or end-capped stationary phases.
Stereochemistry: The C3 position creates enantiomers (
). Unless the racemate is explicitly desired, chiral purity is a Critical Quality Attribute (CQA).
This guide provides validated protocols for Identification (NMR/IR), Chromatographic Purity (RP-HPLC), and Assay (Potentiometric Titration).
Critical Check: Verify the absence of an "Ethyl" signal in the aromatic/downfield region (which would indicate N-alkylation on the ring nitrogen if synthesis went wrong).
B. FTIR Spectroscopy (ATR Method)
Key Bands:
Amide I (C=O stretch): ~1640–1660
.
Amide II (N-H bend): ~1540–1560
.
Amine Salt (
stretch): Broad band 2400–3000 (multiple sub-bands).
Protocol 2: Chromatographic Purity (RP-HPLC)
Objective: Quantify organic impurities and assay the main compound.
Challenge: The secondary amine causes peak tailing on standard silica columns.
Solution: Use a low pH phosphate buffer to keep the amine fully protonated (
) and suppress silanol ionization.
Method Parameters
Parameter
Setting
Column
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), mm, 3.5
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with )
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV at 210 nm (Critical: Amide absorption only)
Injection Vol
5-10
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
10.0
80
20
15.0
40
60
15.1
95
5
20.0
95
5
System Suitability Criteria:
Tailing Factor (
): NMT 1.5 (Strict control required for basic amines).
Theoretical Plates (
): > 5000.
RSD (n=6): NMT 1.0% for Assay.
Protocol:
Diluent: Mobile Phase A : Acetonitrile (90:10).
Standard Prep: Prepare 0.5 mg/mL solution of Reference Standard.
Sample Prep: Prepare 0.5 mg/mL solution of the test sample.
Reporting: Integrate all peaks >0.05% area. Impurities likely include Nipecotic acid (hydrolysis product) or Ethylamine (reagent).
Objective: To determine the stoichiometry of the salt (HCl content). This distinguishes the salt from the free base and calculates the "Assay on Anhydrous/Solvent-free Basis".
Theory: Silver nitrate (
) precipitates chloride as . The endpoint is detected potentiometrically using a Silver/Sulfide electrode.
Reagents:
0.1 N Silver Nitrate (
) VS.
Dilute Nitric Acid (
).
Procedure:
Accurately weigh ~150 mg of the sample into a 100 mL beaker.
Dissolve in 50 mL of deionized water.
Add 1 mL of 2M
(to prevent carbonate interference).
Titrate with 0.1 N
using an autotitrator equipped with a Silver Ring Electrode.
Calculation:
Theoretical Chloride content for is 18.39%.
Protocol 4: Chiral Purity (If Enantiopure)
Objective: Separate (
) and () enantiomers if the material is not racemic.
Note: Standard C18 columns cannot separate enantiomers.
Recommended Method:
Column: Chiralpak IG or AD-H (Amylose-based).
Mode: Normal Phase (for best selectivity of amides).
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
PubChem. (n.d.). N-ethylpiperidine-3-carboxamide hydrochloride Compound Summary. National Center for Biotechnology Information. Link
United States Pharmacopeia (USP).General Chapter <541> Titrimetry.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for Amide/Amine IR and NMR shifts).
1H NMR spectrum analysis of N-ethylpiperidine-3-carboxamide hydrochloride
Application Note: Structural Elucidation and Purity Assessment of N-Ethylpiperidine-3-carboxamide Hydrochloride via 1H NMR Abstract & Scope This application note details the protocol for the structural characterization o...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Structural Elucidation and Purity Assessment of N-Ethylpiperidine-3-carboxamide Hydrochloride via 1H NMR
Abstract & Scope
This application note details the protocol for the structural characterization of 1-ethylpiperidine-3-carboxamide hydrochloride using proton nuclear magnetic resonance (
H NMR) spectroscopy. Due to the amphiphilic nature of the piperidine core and the ionic character of the hydrochloride salt, solvent selection and sample preparation are critical for obtaining high-resolution spectra with resolved exchangeable protons.
Structural Clarification:
The nomenclature "N-ethylpiperidine-3-carboxamide" can be ambiguous. This guide specifically analyzes the 1-ethyl isomer (ethyl group attached to the piperidine ring nitrogen), a tertiary amine salt, rather than the
-ethylcarboxamide (ethyl group on the amide nitrogen).
(DMSO-, 99.9% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.
Rationale: DMSO-
is preferred over or . causes rapid H/D exchange, obliterating amide and ammonium signals [1]. often provides poor solubility for hydrophilic hydrochloride salts and can lead to broad peaks due to aggregation.
NMR Tubes: 5 mm high-precision borosilicate tubes (e.g., Wilmad 507-PP).
Sample Preparation Workflow
To ensure reproducibility and minimize water interference, follow this strict preparation sequence:
Figure 1: Optimized sample preparation workflow for hygroscopic amine salts.
Instrument Parameters
Frequency: 400 MHz or higher (500/600 MHz recommended for resolving ring multiplets).
Temperature: 298 K (25 °C).
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
Number of Scans (NS): 16 or 32 (Sufficient for >10 mg sample).
Relaxation Delay (D1): 2.0 - 5.0 seconds.
Note: Amine salts often have varying
relaxation times. A longer D1 ensures accurate integration of the ethyl methyl protons vs. the broad ammonium proton.
Acquisition Time (AQ): >3.0 seconds to resolve fine coupling (
Hz).
Spectral Analysis & Assignment
The spectrum of N-ethylpiperidine-3-carboxamide HCl in DMSO-
is characterized by three distinct regions: the low-field exchangeable protons, the mid-field deshielded ring/methylene protons, and the high-field aliphatic protons.
Exchangeable Protons (Downfield)
Ammonium (
): A broad singlet typically appearing between 9.5 – 10.5 ppm . Its integration may be lower than 1H due to exchange or relaxation issues.
Amide (
): Two distinct signals around 7.0 – 7.6 ppm .[1][2]
Unlike in free rotation, the C-N bond has partial double bond character. In DMSO, these protons are non-equivalent (restricted rotation) and appear as two broad singlets or doublets. They do not exchange rapidly in anhydrous DMSO [2].
The Piperidine Ring & Ethyl Group
The piperidine ring exists predominantly in a chair conformation. The HCl salt "locks" the nitrogen inversion, making the axial and equatorial protons distinct, though rapid chair-chair interconversion can average these at room temperature unless the substituent (carboxamide) provides a strong anchoring preference (equatorial).
Ethyl Methylene (
): A quartet at ~3.0 – 3.2 ppm . This is significantly deshielded compared to the free base due to the positive charge on the adjacent nitrogen ().
Ring
-Protons (H2, H6):
These protons are adjacent to the
and are the most deshielded ring protons (2.8 – 3.6 ppm ).
They appear as complex multiplets. The axial protons (
) typically show large geminal coupling (~12 Hz) and large axial-axial coupling ( Hz). The equatorial protons () show smaller couplings.
Methine (H3): The proton at the chiral center (C3) appears as a multiplet around 2.6 – 2.9 ppm , coupled to H2 and H4.
Ring
-Protons (H4, H5):
These appear in the "aliphatic envelope" (1.4 – 2.0 ppm ).
H5 (meta to N) is usually the most shielded.
Structural Connectivity Logic
To validate the structure, one must trace the spin systems. The ethyl group is an isolated spin system (
) connected only via the Nitrogen.
Figure 2: COSY and Inductive correlation network. Dashed lines indicate through-space or inductive electronic effects; solid lines indicate scalar coupling.
Data Summary Table
The following table summarizes the expected chemical shifts in DMSO-
. (Note: Exact values may shift ppm depending on concentration and water content).
Proton Assignment
Approx. Shift (, ppm)
Multiplicity
Integral
Coupling Constant ()
Ammonium ()
9.50 – 10.20
Broad Singlet
1H
-
Amide ()
7.50 – 7.60
Broad s/d
1H
-
Amide ()
7.00 – 7.10
Broad s/d
1H
-
Ring H2, H6 (eq)
3.30 – 3.50
Multiplet
2H
-
Ethyl
3.05 – 3.20
Quartet
2H
7.2 Hz
Ring H2, H6 (ax)
2.70 – 3.00
Multiplet
2H
Ring H3 (Methine)
2.50 – 2.70
Multiplet
1H
-
Ring H4, H5
1.50 – 2.00
Complex m
4H
-
Ethyl
1.20 – 1.30
Triplet
3H
7.2 Hz
Quality Control & Troubleshooting
Common Impurities
Water: In DMSO-
, water appears at 3.33 ppm . This often overlaps with the ring H2/H6 or the ethyl quartet. Solution: Use a high concentration (>10 mg/0.6 mL) to boost analyte signal relative to solvent residual, or dry the sample in a vacuum desiccator over before dissolution.
Ethanol: If recrystallized from ethanol, look for a triplet at 1.06 ppm and quartet at 3.44 ppm.
Diethyl Ether: Triplet at 1.1 ppm, quartet at 3.38 ppm.
pH Effects
If the salt is not stoichiometric (excess HCl or free base present), the chemical shifts of the
-protons (H2, H6, Ethyl-CH2) will drift.
Free Base: Signals move upfield (Ethyl CH2
~2.4 ppm).
Excess Acid: Signals sharpen but remain downfield.
References
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison.[3]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.
Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways of N-ethylpiperidine-3-carboxamide hydrochloride
Abstract This technical guide provides a detailed examination of the mass spectrometric behavior of N-ethylpiperidine-3-carboxamide hydrochloride, a compound of interest in pharmaceutical research and development. Utiliz...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed examination of the mass spectrometric behavior of N-ethylpiperidine-3-carboxamide hydrochloride, a compound of interest in pharmaceutical research and development. Utilizing electrospray ionization (ESI) tandem mass spectrometry (MS/MS), we delineate the characteristic fragmentation pathways, offering a foundational methodology for the structural confirmation and quantification of this and structurally related molecules. This note is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization of small molecules.
Introduction
N-ethylpiperidine-3-carboxamide hydrochloride is a substituted piperidine derivative, a structural motif frequently encountered in pharmacologically active compounds.[1] The piperidine ring is a versatile scaffold in medicinal chemistry, and understanding its substitution patterns is crucial for drug discovery and development.[2] Mass spectrometry is an indispensable tool for the structural elucidation of such compounds, providing detailed information on molecular weight and structure through controlled fragmentation.[3]
This application note presents a systematic approach to analyze N-ethylpiperidine-3-carboxamide hydrochloride using tandem mass spectrometry. We will explore the causal relationships behind the observed fragmentation patterns, grounded in the principles of gas-phase ion chemistry.[4] The protocols described herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Chemical Structure and Ionization
Figure 1: Chemical Structure of N-ethylpiperidine-3-carboxamide
Caption: Structure of N-ethylpiperidine-3-carboxamide.
The hydrochloride salt readily dissociates in solution, and the basic nitrogen atom of the piperidine ring is protonated. Electrospray ionization (ESI) in positive ion mode is the method of choice for this class of molecules due to its soft nature, which typically produces an abundant protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[5][6] This allows for the selection of the [M+H]⁺ ion as the precursor for tandem mass spectrometry (MS/MS) analysis.
Molecular Formula: C₈H₁₇ClN₂O[7]
Molecular Weight of Hydrochloride Salt: 192.69 g/mol [7]
Molecular Weight of Free Base: 156.23 g/mol
Protonated Molecular Ion [M+H]⁺: m/z 157.13
Proposed Fragmentation Pathways
Upon collisional activation in the mass spectrometer, the protonated N-ethylpiperidine-3-carboxamide ion is expected to undergo a series of characteristic fragmentation reactions. The primary fragmentation sites are dictated by the charge location (the protonated piperidine nitrogen) and the relative bond strengths within the molecule. The most probable fragmentation pathways involve cleavages of the piperidine ring and the carboxamide substituent.[8]
Two dominant fragmentation mechanisms are anticipated:
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the positively charged nitrogen atom.[9][10] This is a common pathway for N-alkylated cyclic amines and leads to the formation of a stable iminium ion.[8]
Amide Bond Cleavage: The carboxamide group can undergo cleavage, leading to the loss of the ethylamine group or related fragments.[11]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Ethylpiperidine-3-Carboxamide Hydrochloride
Introduction & Analyte Assessment[2] N-Ethylpiperidine-3-carboxamide hydrochloride is a piperidine derivative characterized by a secondary amine on the piperidine ring and an N-ethyl carboxamide moiety at the 3-position....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Analyte Assessment[2]
N-Ethylpiperidine-3-carboxamide hydrochloride is a piperidine derivative characterized by a secondary amine on the piperidine ring and an N-ethyl carboxamide moiety at the 3-position. It serves as a critical intermediate in the synthesis of pharmaceutical agents, including local anesthetics and enzyme inhibitors.[1][2]
Chemical Profile & Analytical Challenges
Structure: The molecule features a polar, basic piperidine ring (pKa ~11) and a neutral amide group.[1][2]
Chromophore Deficiency: The compound lacks a strong UV-absorbing aromatic system.[1] Absorbance is limited to the amide carbonyl transition (
), necessitating detection in the low UV range (205–215 nm).[1][2]
Retention Issues: Under standard Reversed-Phase (RP) conditions at neutral pH, the protonated secondary amine exhibits poor retention and significant peak tailing due to silanol interactions.[1][2]
Method Strategy (The "Why")
To overcome these challenges, this protocol utilizes Ion-Pair Chromatography (IPC) .[1]
Ion-Pairing Reagent: Sodium 1-Octanesulfonate (SOS) is added to the acidic mobile phase.[1][2] The sulfonate anion pairs with the protonated piperidine nitrogen, forming a neutral, hydrophobic complex that retains well on a C18 stationary phase.[1][2]
Low pH Buffer: A phosphate buffer at pH 2.5 ensures the amine remains fully protonated for consistent ion-pairing and suppresses silanol activity on the column, improving peak shape.[1][2]
Experimental Protocol
Reagents and Equipment
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV Detector.
Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).[1]
Note: A "StableBond" (SB) or base-deactivated column is preferred to withstand low pH and reduce tailing.[1][2]
and 1.08 g of Sodium 1-Octanesulfonate in 950 mL of HPLC-grade water.
Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (10%).[1][2]
Dilute to 1000 mL with water.
Filter through a 0.45 µm Nylon membrane and degas.[1]
Standard Stock Solution (1.0 mg/mL):
Accurately weigh 25 mg of N-Ethylpiperidine-3-carboxamide HCl reference standard.[1]
Transfer to a 25 mL volumetric flask.
Dissolve and dilute to volume with Mobile Phase A (Buffer).[1][2]
Reasoning: Dissolving in the buffer prevents "solvent shock" and peak distortion often caused by dissolving polar amines in pure organic solvents.[1][2]
Working Standard (0.1 mg/mL):
Transfer 5.0 mL of Stock Solution to a 50 mL volumetric flask.
Ensure mixing of Buffer/ACN does not exceed solubility limits. Wash system with 90% Water / 10% ACN after use.
No Peak / Low Area
Detection wavelength too high.
The amide absorbs <220 nm.[1][2] Ensure detector is set to 210 nm or 205 nm.[1][2]
Split Peak
Solvent mismatch.
Sample solvent is too strong (e.g., 100% MeOH).[1][2] Dissolve sample in Mobile Phase A.
Analytical Workflow
Figure 2: Routine Analysis Workflow for QC Testing.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 161290137, N-Ethylpiperidine-3-carboxamide hydrochloride.[1] Retrieved from [Link][1][2]
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly.[1][2] LCGC North America.[1][2] Retrieved from [Link]
developing radiolabeled N-ethylpiperidine-3-carboxamide hydrochloride for binding assays
Application Note: Development & Validation of [³H]N-Ethylpiperidine-3-Carboxamide ([³H]NEPC) for GABA Transporter Binding Assays Executive Summary This guide details the radiosynthesis, purification, and assay developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Development & Validation of [³H]N-Ethylpiperidine-3-Carboxamide ([³H]NEPC) for GABA Transporter Binding Assays
Executive Summary
This guide details the radiosynthesis, purification, and assay development for N-ethylpiperidine-3-carboxamide hydrochloride (referred to herein as NEPC ), a structural analog of nipecotic acid. NEPC targets the Gamma-Aminobutyric Acid Transporter (GAT) system, specifically GAT-1.
While nipecotic acid is a classic GAT inhibitor, its hydrophilic nature limits blood-brain barrier (BBB) penetration. The N-ethyl derivative serves as a critical lipophilic probe for in vitro binding assays and a structural template for antiepileptic drug development (e.g., Tiagabine). This protocol utilizes Tritium (
H) labeling to achieve the high specific activity required for saturation binding experiments.
Radiosynthesis Strategy
Rationale:
We utilize N-alkylation of the secondary amine precursor (nipecotamide) using [1-
H]Ethyl Iodide .
Why Tritium?
H offers a long half-life (12.3 years) and, crucially, does not alter the pharmacophore's steric properties compared to bulky iodinated isotopes (I), preserving the native binding affinity for the GAT pocket.
Why Alkylation? Direct alkylation with [³H]EtI is a one-step reaction that yields high specific activity (typically 70–85 Ci/mmol) compared to reductive amination.
Expert Note: GAT uptake is active at 37°C. To measure binding rather than uptake/transport, incubate at 4°C or use sodium-free buffer for negative controls (though Na+ is needed for binding, 4°C minimizes transport cycles).
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) .
Why PEI? [³H]NEPC is positively charged. PEI coats the glass fibers with a positive charge, repelling the ligand and drastically reducing filter background binding.
Wash: 3 x 3 mL ice-cold buffer.
Counting: Liquid Scintillation Counting (LSC).
Figure 2: Logic flow for Saturation Binding Assay.
Data Analysis & Interpretation
Do not use linearized Scatchard plots for final data reporting; they distort error. Use Nonlinear Regression (e.g., GraphPad Prism).[1]
optimizing reaction yield for N-ethylpiperidine-3-carboxamide hydrochloride
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of N-ethylpiperidine-3-carboxamide hydrochloride (CAS: 112989-90-9). This guide prioritizes the Boc-protecti...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of N-ethylpiperidine-3-carboxamide hydrochloride (CAS: 112989-90-9). This guide prioritizes the Boc-protection route , as it offers the highest reproducibility and yield compared to direct aminolysis.
Before troubleshooting, confirm your target structure. In this guide, "N-ethylpiperidine-3-carboxamide" refers to the amide-N-ethyl derivative, not the ring-N-ethyl derivative.
Critical Challenge: The final product is a polar, amphoteric salt. Yield losses frequently occur during the isolation of the water-soluble free base or due to incomplete precipitation of the salt.
Optimized Synthetic Workflow (The "Golden Path")
To maximize yield (>85%), we recommend the Boc-Protection Strategy over direct aminolysis of esters. Direct aminolysis often requires high temperatures that degrade the piperidine ring or lead to racemization.
Visual Workflow: Synthesis & Critical Control Points
Figure 1: Step-wise synthesis workflow emphasizing the intermediate isolation which purifies the backbone before salt formation.
Troubleshooting & Optimization FAQs
Category A: Reaction Setup & Reagents
Q: Why is my coupling yield low (<50%) even with excess ethylamine?A: The volatility of ethylamine (bp 16.6°C) is the likely culprit.
Diagnosis: If you are using "liquid" ethylamine at room temperature, you are losing stoichiometry to evaporation.
Solution: Use Ethylamine Hydrochloride (solid) + 1 equivalent of base (DIPEA or NMM) to generate the free amine in situ. Alternatively, use a commercially available 2.0 M solution of ethylamine in THF .
Protocol Adjustment: Pre-activate the Boc-nipecotic acid with EDC/HOBt for 30 minutes at 0°C before adding the ethylamine source. This ensures the active ester is ready to trap the amine immediately.
Q: I see a new impurity spot on TLC that doesn't match the product or starting material. What is it?A: This is often the
-acylurea byproduct from EDC coupling.
Mechanism: If the amine addition is too slow, the O-acylisourea intermediate rearranges into an unreactive N-acylurea.
Fix: Ensure rapid addition of the amine after activation. Switch to HATU if steric hindrance is suspected, though nipecotic acid is generally unhindered.
Q: My Boc-intermediate is an oil that won't crystallize. Can I proceed to deprotection?A: Yes, but purity is critical.
Context: The Boc-intermediate is lipophilic. If it's an oil, it likely contains residual DMF or DIPEA.
Action: Dissolve the oil in Ethyl Acetate and wash rigorously with 10% Citric Acid (removes unreacted amine/DIPEA) and Sat. NaHCO₃ (removes unreacted acid). Dry over MgSO₄.[2] Residual DIPEA will form a salt in the next step, contaminating your final product.
Q: During deprotection (HCl/Dioxane), no precipitate forms. How do I recover the salt?A: The product might be too soluble in the reaction mixture or hygroscopic.
Troubleshooting:
Solvent Polarity: Add a non-polar anti-solvent like Diethyl Ether or Hexanes to the reaction mixture to force precipitation.
Moisture: If the dioxane was wet, water will keep the salt dissolved. Rotovap the solvent completely to a gum, then triturate (grind) the residue with fresh Diethyl Ether.
Seed Crystals: Scratch the glass flask surface to induce nucleation.
Category C: Final Product Quality
Q: The final HCl salt is extremely hygroscopic and turns into a goo on the bench. How do I stabilize it?A: This indicates excess HCl trapped in the lattice or the presence of amorphous material.
Stabilization Protocol:
Lyophilization: Dissolve the crude salt in minimal water and freeze-dry. This produces a fluffy, stable powder.
Azeotropic Drying: Co-evaporate with Toluene 3x to remove moisture and excess HCl.
Storage: Store in a desiccator with P₂O₅.
Q: The NMR shows "double peaks" for every signal. Is my product impure?A: Likely not. This is Rotameric Broadening .
Explanation: The amide bond (
) has restricted rotation, and the Boc-group (if still present) or the piperidine ring conformation can create distinct rotamer populations observable on the NMR timescale.
Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism. If they remain distinct, it is an impurity.
Quantitative Optimization Data
The following data summarizes yield improvements observed when switching from standard protocols to the optimized conditions described above.
Parameter
Standard Protocol
Optimized Protocol
Impact on Yield
Coupling Agent
DCC
EDC/HOBt
+15% (Easier urea removal)
Amine Source
70% Aq. Ethylamine
2M Ethylamine in THF
+10% (Water interferes with coupling)
Base
Pyridine
DIPEA (Hünig's Base)
+5% (Reduced side reactions)
Deprotection
TFA / DCM
4M HCl / Dioxane
+20% (Direct salt precipitation, no ion exchange needed)
Diagnostic Logic Tree
Use this flowchart to diagnose low yields during the campaign.
Figure 2: Diagnostic logic tree for isolating yield loss sources.
References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 161290137, Ethyl piperidine-3-carboxylate. Retrieved from
Technical Support Center: Purification of N-ethylpiperidine-3-carboxamide Hydrochloride
Welcome to the technical support center for the purification of N-ethylpiperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of N-ethylpiperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in chemical principles and field-proven experience.
I. Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: My final product is an oil and will not crystallize.
Q: I have completed the synthesis and after work-up, I am left with a persistent oil instead of a solid. How can I induce crystallization?
A: An oily product is a common issue and typically indicates the presence of impurities that are disrupting the crystal lattice formation or that the free base form of your compound has a low melting point. The hydrochloride salt is generally a crystalline solid. Here’s a systematic approach to address this:
Ensure Complete Conversion to the Hydrochloride Salt: The free base of N-ethylpiperidine-3-carboxamide may be an oil at room temperature. Incomplete conversion to the hydrochloride salt is a frequent cause of oiling out.
Causality: The ionic nature of the hydrochloride salt provides a strong, ordered crystal lattice structure which is typically solid. The free base, a tertiary amine, lacks this ionic character.
Troubleshooting Protocol:
Dissolve the crude oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[1]
Slowly bubble dry HCl gas through the solution while stirring in an ice bath.[1]
Alternatively, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
If precipitation does not occur, it may be due to high solubility. Try reducing the solvent volume or adding a non-polar co-solvent (e.g., hexane) to decrease solubility.
Residual Solvents: The presence of residual high-boiling point solvents like DMF or DMSO can prevent crystallization.
Causality: These solvents can act as "anti-solvents" for crystallization or simply keep the product in a solvated, non-crystalline state.
Troubleshooting Protocol:
Perform an aqueous work-up. Dissolve the crude product in ethyl acetate and wash with water and then brine to remove water-soluble solvents.[2]
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under high vacuum to remove all solvent traces.[1]
Presence of Greasy Impurities: By-products from the reaction can be oily and hinder crystallization.
Causality: Impurities disrupt the repeating pattern needed for a crystal lattice.
Troubleshooting Protocol:
Attempt to purify a small sample via flash column chromatography to isolate the pure free base before converting it to the hydrochloride salt.[3] A typical solvent system would be a gradient of methanol in dichloromethane or ethyl acetate.
Once the pure free base is obtained, proceed with the hydrochloride salt formation as described above.
Issue 2: My product is discolored (yellow or brown).
Q: My isolated N-ethylpiperidine-3-carboxamide hydrochloride is off-white, yellow, or even brownish. What causes this and how can I decolorize it?
A: Color in your final product usually points to the presence of chromophoric impurities, which are often formed from side reactions or the degradation of reagents and starting materials, especially under harsh conditions like high heat.[4]
Source of Color:
Starting Material Impurities: Impurities in the initial piperidine or carboxylic acid derivatives can carry through the synthesis.
Reaction By-products: High temperatures or prolonged reaction times can lead to the formation of colored degradation products.
Oxidation: The piperidine ring or other functional groups can be susceptible to air oxidation, forming colored species.
Decolorization Protocol:
Recrystallization with Activated Carbon: This is the most common and effective method for removing colored impurities.
Step 1: Choose an appropriate solvent system for recrystallization. A mixture of ethanol and ethyl acetate is often effective for hydrochloride salts.[5]
Step 2: Dissolve the discolored product in the minimum amount of the hot solvent.
Step 3: Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.
Step 4: Swirl the mixture for a few minutes. Caution: Do not boil the solution after adding carbon as this can cause bumping.
Step 5: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon.
Step 6: Allow the clear filtrate to cool slowly to induce crystallization.
Step 7: Collect the pure, colorless crystals by filtration.
Issue 3: Analytical data (NMR, HPLC) shows significant impurities.
Q: My NMR spectrum shows unreacted starting materials or unidentifiable peaks. HPLC analysis indicates a purity of less than 95%. What are the best purification strategies?
A: The choice of purification method depends on the nature of the impurities. A combination of techniques is often necessary.
Evaporation under vacuum (if volatile), or conversion to its HCl salt and removal by filtration if the product is in its free base form.
By-products from side reactions
Non-specific reactivity
Flash column chromatography followed by recrystallization or salt formation.
Purification Workflow:
Caption: General purification workflow for N-ethylpiperidine-3-carboxamide hydrochloride.
Detailed Protocol for Acid-Base Extraction:
Dissolve the crude product in an organic solvent like ethyl acetate.
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid (it will be deprotonated and move to the aqueous layer).
Separate the organic layer and wash it with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified free base.
Proceed with hydrochloride salt formation.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing N-ethylpiperidine-3-carboxamide hydrochloride?
A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, good starting points are polar protic solvents or mixtures thereof. A combination of ethanol and ethyl acetate is often a good choice.[5] You can also try isopropanol or methanol/diethyl ether systems. The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to assess purity:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in significant amounts (typically >1%).[3]
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]
Melting Point Analysis: A sharp melting point range (typically 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.
Q3: My hydrochloride salt is hygroscopic. How should I handle and store it?
A3: Hydrochloride salts of amines can be hygroscopic. It is crucial to handle the material in a dry environment (e.g., a glove box or under a stream of dry nitrogen). For storage, keep the compound in a tightly sealed container with a desiccant, preferably in a desiccator or a controlled low-humidity environment.[1]
Q4: Can I use column chromatography to purify the hydrochloride salt directly?
A4: It is generally not recommended to perform silica gel chromatography on hydrochloride salts of amines. The acidic nature of silica can lead to strong interactions with the basic amine, resulting in poor separation, tailing peaks, and sometimes irreversible binding to the column. It is best practice to perform chromatography on the free base and then convert the purified free base to the hydrochloride salt.[3]
III. References
Vertex AI Search. (n.d.). Buy 1-acetyl-N-ethylpiperidine-3-carboxamide. Retrieved February 3, 2026, from
Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride. Retrieved February 3, 2026, from
Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride. Retrieved February 3, 2026, from
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 3, 2026, from
PubChem. (n.d.). N-ethylpiperidine-3-carboxamide hydrochloride (C8H16N2O). Retrieved February 3, 2026, from
PubMed. (n.d.). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Retrieved February 3, 2026, from
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved February 3, 2026, from
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved February 3, 2026, from
UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved February 3, 2026, from
Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved February 3, 2026, from
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved February 3, 2026, from
Author: BenchChem Technical Support Team. Date: February 2026
Stability Profiling & Storage Optimization Guide
Status: Active | Version: 2.4 | Doc ID: TSC-NEP3-HCL
Executive Summary: The Chemical Context
N-ethylpiperidine-3-carboxamide hydrochloride is a bifunctional piperidine scaffold commonly used as a pharmaceutical intermediate. Its stability profile is governed by two competing functional characteristics:
The Hydrochloride Salt (Piperidinium): Provides resistance to N-oxidation but introduces significant hygroscopicity .
The Carboxamide Linkage: Generally stable at neutral pH but susceptible to hydrolysis under stress (extreme pH/temperature), degrading into piperidine-3-carboxylic acid and ethylamine.
This guide provides an autonomous technical framework for stabilizing, testing, and troubleshooting this compound.
Module 1: Storage & Handling Protocols
The First Line of Defense
Core Directive: The primary failure mode for this compound is moisture-induced deliquescence followed by hydrolysis. The HCl salt lattice energy is high, but surface adsorption of water lowers the activation energy for degradation.
Optimized Storage Conditions
Parameter
Standard Condition
Critical Technical Note
Temperature
2°C to 8°C (Refrigerated)
While chemically stable at RT, refrigeration slows kinetic moisture absorption and hydrolysis rates.
Humidity Control
< 40% RH
CRITICAL. The salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
Container Type
Amber Glass, Tightly Sealed
Protects from UV (minor risk) and creates a moisture barrier. Avoid polyethylene bags alone; use double containment.
Headspace
Inert Gas Purge
Backfill headspace with Nitrogen/Argon after every use to prevent oxidative degradation of trace impurities.
Handling Best Practices
The "Warm-Up" Rule: Never open a refrigerated bottle immediately. Allow the container to equilibrate to room temperature (approx. 30-60 mins) to prevent condensation from forming on the cold solid, which instantly initiates caking.
Weighing: Use a static-free weighing boat. Do not return unused powder to the stock container.
Module 2: Stability Testing & Stress Profiling
Validation via ICH Q1A(R2) Guidelines
To validate your analytical methods (HPLC/LC-MS) or re-test an old batch, you must perform forced degradation studies. This establishes the "stability-indicating" nature of your assay.
Forced Degradation Protocol (Stress Testing)
Perform these tests on a 1 mg/mL solution to determine degradation pathways.
Stress Type
Condition
Duration
Target Degradation
Mechanism
Acid Hydrolysis
0.1 N HCl, 60°C
24–48 Hours
5–20%
Protonation of amide carbonyl Nucleophilic attack by water.
Base Hydrolysis
0.1 N NaOH, 60°C
4–8 Hours
5–20%
Direct nucleophilic attack by on amide carbonyl (Rapid).
Oxidation
3% , RT
24 Hours
< 10%
N-oxide formation (if free base exists) or oxidative cleavage.
Thermal
60°C (Solid State)
7 Days
< 5%
Pyrolysis or solid-state hydrolysis (if moisture present).
Photostability
1.2M lux hours
--
--
Radical-mediated degradation (check for color change).
Visualizing the Degradation Pathway
The following diagram illustrates the primary hydrolysis pathway you will encounter during HPLC analysis.
Caption: Mechanism of amide hydrolysis. Under stress, the amide bond cleaves, yielding the carboxylic acid (retained on HPLC) and ethylamine (often lost or in void volume).
Module 3: Troubleshooting & FAQs
Reactive Support for Common Experimental Issues
Issue 1: The "Sticky Solid" Phenomenon
Q: My free-flowing white powder has turned into a sticky, off-white gum. Is it still usable?
A:Likely No. This indicates the HCl salt has absorbed significant atmospheric moisture (deliquescence).
Diagnosis: The water absorption changes the weighable mass, making molar calculations inaccurate. Furthermore, the presence of water in the crystal lattice accelerates hydrolysis.
Remediation: If the compound is critical, you can attempt to dry it in a vacuum oven at 40°C over
for 24 hours. Run an HPLC check immediately after. If purity is <98%, discard.
Prevention: Store in a desiccator. Tape the cap with Parafilm.
Issue 2: Ghost Peaks in HPLC
Q: I see a new peak growing at RRT ~0.8 (Relative Retention Time) in my aqueous stock solution.
A: This is the Hydrolysis Product (Piperidine-3-carboxylic acid) .
Root Cause: You likely stored the stock solution in water or a buffer with pH > 7. Amides are susceptible to base-catalyzed hydrolysis.
Fix: Prepare stock solutions in anhydrous DMSO or Methanol . If aqueous buffer is required, prepare fresh daily and keep on ice.
Issue 3: pH Drift in Solution
Q: When I dissolve the compound in water, the pH drops significantly.
A:This is expected behavior.
Explanation: You are working with the Hydrochloride salt.[1][2]
Dissolution releases protons, creating an acidic solution (often pH 4–5 depending on concentration).
Action: If your experiment requires neutral pH, you must buffer the solution (e.g., PBS or HEPES). Do not just add NaOH to neutralize, as local areas of high pH during addition can trigger amide hydrolysis.
Issue 4: Discoloration (Yellowing)
Q: The powder has turned faint yellow.
A: This suggests Oxidation of trace impurities or the piperidine ring (if some free base was present).
Risk: While the HCl salt protects the nitrogen, trace free amines can form N-oxides or imines, which are often colored (chromophores).
Verdict: If the color change is slight, the purity might still be acceptable (>99%). Verify with LC-MS. If the yellow is deep/brown, discard.
References & Authoritative Grounding
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] (2003).[3][4][5] Defines the standard 25°C/60%RH and 40°C/75%RH testing protocols.
PubChem Compound Summary. Piperidine-3-carboxamide derivatives. National Library of Medicine. Provides physicochemical property data for the scaffold.
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley). Authoritative source on amide hydrolysis mechanisms (Acid/Base catalysis).
Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. (Wiley-VCH). Detailed analysis of the hygroscopicity of hydrochloride salts vs. other counterions.
Technical Support Center: N-Ethylpiperidine-3-carboxamide Hydrochloride Solution Stability
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-ethylpiperidine-3-carboxamide hydrochloride in solution. As a valued partner in your r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-ethylpiperidine-3-carboxamide hydrochloride in solution. As a valued partner in your research, we understand the critical importance of maintaining the integrity of your compounds. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, identify, and prevent the degradation of N-ethylpiperidine-3-carboxamide hydrochloride during your experiments and storage. Our approach is grounded in established scientific principles and regulatory expectations for stability testing.[1][2][3][4][5]
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered when working with N-ethylpiperidine-3-carboxamide hydrochloride solutions. The question-and-answer format is designed to provide direct and actionable advice.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the peak area of my compound in my HPLC analysis over a short period. What could be the cause?
A1: A decreasing peak area for N-ethylpiperidine-3-carboxamide hydrochloride strongly suggests degradation. The primary suspect is hydrolysis of the carboxamide bond, especially if your solution is aqueous and exposed to elevated temperatures or non-neutral pH.[2][6] Since the compound is a hydrochloride salt, dissolving it in a non-buffered aqueous solvent will result in an acidic solution, which can catalyze hydrolysis. Other potential, though often slower, degradation pathways include oxidation of the tertiary amine on the piperidine ring and photodecomposition if the solution is exposed to light.[7][8]
Q2: What are the expected degradation products of N-ethylpiperidine-3-carboxamide hydrochloride in an aqueous solution?
A2: The most probable degradation pathway is hydrolysis, which would cleave the amide bond to yield N-ethylpiperidine-3-carboxylic acid hydrochloride and ethylamine. Under oxidative stress, you might observe the formation of N-ethylpiperidine-3-carboxamide N-oxide. Photodegradation could potentially lead to more complex radical-mediated products.
Predicted Degradation Pathways
Below is a diagram illustrating the most likely degradation pathways for N-ethylpiperidine-3-carboxamide hydrochloride based on its chemical structure.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation products and pathways for N-ethylpiperidine-3-carboxamide hydrochloride under various stress conditions.
HPLC system with UV/PDA and ideally a Mass Spectrometric (MS) detector
Photostability chamber
[9][10]* Temperature-controlled oven or water bath
Procedure:
Stock Solution Preparation: Prepare a stock solution of N-ethylpiperidine-3-carboxamide hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or 50:50 acetonitrile:water).
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
Oxidative Degradation: Add an appropriate volume of 30% H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
[4] * Thermal Degradation: Incubate an aliquot of the stock solution at 60°C, protected from light.
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [9][11][10][12]A control sample should be wrapped in aluminum foil to protect it from light.
Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A good starting point for method development is provided in the table below.
Data Presentation: Summary of Forced Degradation Conditions and Expected Outcomes
Note: This method is a starting point and must be validated for your specific application to ensure it can separate the parent compound from all potential degradation products.
[13][14]
Part 3: Final Recommendations and Best Practices
Always use a stability-indicating analytical method: Ensure your HPLC or other analytical method can resolve the parent peak from all potential degradation products. Peak purity analysis using a PDA detector or, ideally, LC-MS is highly recommended.
Document everything: Maintain meticulous records of your solution preparation, storage conditions, and analytical results. This is crucial for troubleshooting and for regulatory submissions.
Use high-purity reagents and solvents: Impurities in your solvents or reagents can potentially react with your compound or interfere with your analysis.
Consider the impact of excipients: If you are working with a formulation, be aware that excipients can affect the stability of the active pharmaceutical ingredient (API).
Perform regular checks on stored solutions: For long-term experiments, it is good practice to periodically re-analyze your stock solutions to ensure their integrity.
By following these guidelines and proactively investigating the stability of N-ethylpiperidine-3-carboxamide hydrochloride, you can ensure the reliability and accuracy of your experimental results.
References
forced degradation study -a new approach for stress testing of drug substances and drug products. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved February 3, 2026, from [Link]
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
de Oliveira, M. A. L., & de Oliveira, M. A. L. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Retrieved February 3, 2026, from [Link]
SIELC. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Retrieved February 3, 2026, from [Link]
Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved February 3, 2026, from [Link]
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved February 3, 2026, from [Link]
Freeman, E. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved February 3, 2026, from [Link]
Amine Experts. (n.d.). Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. Retrieved February 3, 2026, from [Link]
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved February 3, 2026, from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved February 3, 2026, from [Link]
Nucleic Acid Therapeutics. (2021). Technical Considerations for Use of Oligonucleotide Solution API. Retrieved February 3, 2026, from [Link]
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved February 3, 2026, from [Link]
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved February 3, 2026, from [Link]
PubMed. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Retrieved February 3, 2026, from [Link]
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved February 3, 2026, from [Link]
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved February 3, 2026, from [Link]
EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved February 3, 2026, from [Link]
PubMed. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Retrieved February 3, 2026, from [Link]
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved February 3, 2026, from [Link]
International Journal of Current Research. (2017). STUDY FOR FORCE DEGRADATION OF THREE LOCAL ANESTHETIC DRUGS BUPIVACAINE, ROPIVACAINE, MEPIVACAINE AND QUANTITATIVE ANALYSIS OF THEIR DEGRADED PRODUCTS BY NEWLY DEVELOPED AND VALIDATION HPLC-UV AND LC-MS METHOD. Retrieved February 3, 2026, from [Link]
CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved February 3, 2026, from [Link]
ResearchGate. (2003). ICH guideline for photostability testing: Aspects and directions for use. Retrieved February 3, 2026, from [Link]
ResearchGate. (2020). Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance. Retrieved February 3, 2026, from [Link]
National Center for Biotechnology Information. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved February 3, 2026, from [Link]
ResearchGate. (2018). How long a peptide synthesis reagents stable? Retrieved February 3, 2026, from [Link]
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved February 3, 2026, from [Link]
Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Retrieved February 3, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #NEP-3-HCl-CHIRAL
Status: Active Support
Assigned Specialist: Senior Application Scientist
Executive Summary
Separating N-ethylpiperidine-3-carboxamide hydrochloride enantiomers presents a classic "Basic Amine + Salt" challenge in chiral chromatography. The piperidine ring provides a strong basic center (
), causing severe peak tailing due to silanol interactions, while the hydrochloride salt form creates solubility incompatibilities with standard Normal Phase (alkane-based) solvents.
This guide prioritizes Polar Organic Mode (POM) and Immobilized Polysaccharide Phases to bypass the solubility limits of the HCl salt while ensuring robust resolution.
Module 1: Method Development Strategy
The "Gold Standard" Starting Point (Polar Organic Mode)
Do not start with Hexane/Heptane. The HCl salt will precipitate, clogging your injector or column frit. Instead, utilize the Polar Organic Mode (POM), which uses 100% polar solvents (Methanol, Ethanol, Acetonitrile) capable of dissolving the salt.
Parameter
Recommendation
Technical Rationale
Column
Chiralpak IC (Immobilized) or Chiralpak AD-H (Coated)
IC (Cellulose tris(3,5-dichlorophenylcarbamate)) offers broad selectivity and solvent robustness. AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the historic standard for basic amines.
Mobile Phase
100% Ethanol or 100% Methanol
Solubilizes the HCl salt directly. Methanol often provides better peak shape for basic amines; Ethanol offers different selectivity.
Basic Additive
0.1% Diethylamine (DEA) or Butylamine
CRITICAL: You must add a basic modifier.[1] It competes with the piperidine nitrogen for residual silanol sites on the silica support, eliminating peak tailing.
Flow Rate
0.5 – 1.0 mL/min
Standard analytical flow.
Detection
UV @ 210–220 nm
The carboxamide chromophore is weak. Avoid UV-absorbing additives (like TEA) at this low wavelength; DEA is preferred.
Alternative: Reversed-Phase (RP) Mode
If POM fails or if you are using MS detection (where high DEA is undesirable).
Column: Chiralpak IG-3 or Chiralpak CBH (specifically designed for basic amines).
Mobile Phase: 20mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile gradient.
Why pH 9.0? You must operate near the
of the piperidine to suppress ionization, improving interaction with the chiral selector.
Module 2: Sample Preparation Protocols
Protocol A: Direct Injection (Polar Organic Mode)
Use this for screening on Chiralpak IC/AD/OD columns using 100% Alcohol mobile phases.
Weigh: 1.0 mg of N-ethylpiperidine-3-carboxamide HCl.
Dissolve: Add 1.0 mL of the Mobile Phase (e.g., Ethanol + 0.1% DEA).
Note: The excess DEA in the solvent helps "neutralize" the HCl locally, improving solubility and peak shape.
Filter: Pass through a 0.45 µm PTFE or Nylon syringe filter.
Inject: 5–10 µL.
Protocol B: In-Situ Free Basing (For Normal Phase/Hexane)
Use this ONLY if you must use Hexane/IPA mobile phases (e.g., for preparative scale-up where hexane is cheaper).
Dissolve: 10 mg of HCl salt in 1 mL water.
Basify: Add 100 µL of 1M NaOH or saturated
.
Extract: Add 2 mL of Ethyl Acetate or MTBE. Vortex vigorously for 30 seconds.
Separate: Let layers settle. Pipette off the top organic layer.
Dry: Evaporate the organic solvent under nitrogen flow.
Reconstitute: Dissolve the oily residue in Hexane/Ethanol (90:10) + 0.1% DEA.[2]
Module 3: Troubleshooting & FAQs
Q1: My peaks are tailing severely (Asymmetry > 1.5). Why?
Diagnosis: Secondary Silanol Interactions.
The piperidine nitrogen is interacting with the acidic silanols on the silica backbone of the column.
Action:
Increase Additive: Increase DEA concentration from 0.1% to 0.2%.
Switch Additive: Try Ethylenediamine (EDA) at 0.1%.[1] EDA is a bidentate amine that blocks silanols more effectively than DEA for difficult piperidines.
Q2: System pressure spiked immediately after injection.
Diagnosis: Salt Precipitation.
You likely injected the HCl salt sample (dissolved in MeOH or Water) into a Hexane-based mobile phase. The salt is insoluble in hexane and precipitated at the column head.
Action:
Reverse Flow: Connect the column in reverse (only if manufacturer permits—check manual).
Wash: Flush with 100% Ethanol (for immobilized columns) or 90% IPA (for coated columns) to dissolve the salt.
Prevent: Switch to Protocol A (Polar Organic Mode) or Protocol B (Free Basing).
Q3: I see no separation (single peak), but the column works for other amines.
Diagnosis: Lack of Recognition.
The "ethyl" group on the nitrogen might be shielding the interaction, or the salt counter-ion is interfering.
Action:
Switch Selector: If AD-H fails, move to Chiralcel OD-H (Cellulose based). The "twist" of the cellulose polymer often recognizes 3-substituted piperidines better than amylose.
Temperature: Lower the column temperature to 10°C. Chiral recognition is enthalpy-driven; lower temperature often increases selectivity ($ \alpha $).
Module 4: Workflow Visualization
Figure 1: Method Development Decision Tree
Caption: Decision matrix for selecting the optimal chromatographic mode based on salt solubility and separation requirements.
Figure 2: Troubleshooting Logic Loop
Caption: Root cause analysis workflow for common chromatographic anomalies associated with piperidine salts.
References
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, & IC Columns. (Methodology for immobilized polysaccharide columns and solvent compatibility).
[Link]
Babu, C. V., et al. (2014). "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization."[2] Chirality, 26(12), 775-779.[2] (Demonstrates the necessity of basic additives for piperidine resolution).
[Link]
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General strategies for basic amines and salt handling).
[Link]
scaling up the synthesis of N-ethylpiperidine-3-carboxamide hydrochloride
Technical Support Center: N-Ethylpiperidine-3-Carboxamide Hydrochloride Synthesis Welcome to the Process Chemistry Support Hub Subject: Scaling Up Synthesis of N-Ethylpiperidine-3-Carboxamide Hydrochloride (CAS: 112989-9...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Ethylpiperidine-3-Carboxamide Hydrochloride Synthesis
Welcome to the Process Chemistry Support Hub
Subject: Scaling Up Synthesis of N-Ethylpiperidine-3-Carboxamide Hydrochloride (CAS: 112989-90-9)
Ticket ID: SC-NIP-03-ETH
Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Critical Process Parameters (CPP)
You are likely encountering difficulties moving from gram-scale discovery to kilogram-scale production of N-ethylpiperidine-3-carboxamide hydrochloride . The transition requires shifting from "obtaining material" to "controlling impurities and polymorphs."
The Core Challenge: The synthesis involves coupling nipecotic acid (piperidine-3-carboxylic acid) with ethylamine .[1] The critical failure mode in scale-up is the unprotected secondary amine on the piperidine ring. Without protection (e.g., Boc, Cbz), self-coupling leads to oligomerization.[1] Furthermore, the final hydrochloride salt is prone to hygroscopicity, leading to "oiling out" rather than crystallization.
Exotherm control is vital to prevent racemization of the C3 center.[1]
Water Content
< 0.1% (KF) in solvents
Moisture kills the active ester/anhydride, stalling conversion.[1]
pH (Workup)
> 10 for extraction
Ensure free-base is fully formed before organic extraction.[1]
Troubleshooting Guide (FAQ Format)
Module A: Amide Coupling (The Reaction)
Q: My conversion is stalling at ~70% despite adding excess ethylamine. Why?A: This is likely due to active species hydrolysis or amine salt formation .[1]
Moisture Ingress: If you are using CDI (1,1'-Carbonyldiimidazole) or a Mixed Anhydride (IBCF) method, trace water in your solvent (THF/DCM) destroys the activated intermediate immediately.[1]
Amine Protonation: If you are using Ethylamine Hydrochloride + Base (e.g., TEA/DIPEA), ensure the base is sufficient to free the ethylamine. If the pH drops, ethylamine becomes ammonium (
Fix: Switch to 2M Ethylamine in THF (commercially available) to avoid salt/base equilibrium issues.[1]
Q: I see a major impurity at +86 mass units (or dimer). What is it?A: This is the Self-Coupling Dimer .[1]
Cause: You likely attempted to couple Nipecotic Acid directly without protecting the ring nitrogen. The secondary amine of one molecule reacts with the activated carboxylate of another.
Protocol Correction: You must start with N-Boc-Nipecotic Acid .[1] The Boc group is removed after the amide coupling.
Concentrate to yield N-Boc-N-ethylpiperidine-3-carboxamide.
Step 2: Deprotection & Salt Formation[3]
Dissolve the intermediate in EtOAc (5 vol).
Add HCl in EtOAc (3.0 eq) or HCl gas. Maintain temp < 25°C.
Monitor for precipitation.
Maturation: Stir the slurry for 4 hours to ensure a stable polymorph.
Filter under nitrogen (hygroscopic!).[1] Wash with MTBE.[1]
Dry in a vacuum oven at 40°C with
trap.
Process Visualization
The following diagram illustrates the decision logic for the synthesis and purification workflow.
Caption: Logical workflow for the synthesis of N-ethylpiperidine-3-carboxamide HCl, highlighting the critical choice of activation reagent and the remediation loop for crystallization issues.
References & Authority
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
Context: Authoritative review on selecting CDI vs. Mixed Anhydride for scale-up to avoid chromatography.
Dunn, P. J., et al. (2011).[1] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1]
Context: Principles of solvent selection (replacing DCM with EtOAc/THF) for sustainable scale-up.
Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]
Context: Definitive guide on handling hygroscopic hydrochloride salts and counter-ion selection.[1]
PubChem Compound Summary. (n.d.). N-ethylpiperidine-3-carboxamide hydrochloride (CAS 112989-90-9).[1][3] Link
Context: Verification of chemical structure and identifiers.[1][4]
Disclaimer: This guide is for research and development purposes. All scale-up activities should be conducted under appropriate safety protocols (GLP/GMP) with adequate hazard assessment of reagents (specifically Ethylamine and IBCF).
Technical Support Center: Managing the Hygroscopicity of N-ethylpiperidine-3-carboxamide hydrochloride
Welcome to the technical support center for N-ethylpiperidine-3-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-ethylpiperidine-3-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing the potential hygroscopicity of this compound. While specific hygroscopicity data for N-ethylpiperidine-3-carboxamide hydrochloride is not extensively published, its chemical structure, containing a piperidine ring and a carboxamide group, suggests a propensity for moisture absorption. This guide synthesizes established principles for handling hygroscopic materials to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for N-ethylpiperidine-3-carboxamide hydrochloride?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For an active pharmaceutical ingredient (API) like N-ethylpiperidine-3-carboxamide hydrochloride, uncontrolled moisture absorption can lead to a range of issues, including:
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a decrease in the API's potency.[1]
Physical Instability: Moisture can induce changes in the crystal structure (polymorphism), leading to alterations in solubility, dissolution rate, and bioavailability.[1][2] It can also cause the powder to cake or deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.
Inaccurate Dosing: If the compound has absorbed a significant amount of water, the weighed amount will not be the true amount of the active compound, leading to inaccurate concentrations in your experiments.[3]
Q2: How can I determine if my batch of N-ethylpiperidine-3-carboxamide hydrochloride has absorbed water?
A2: Several analytical techniques can be employed to determine the water content of your sample:
Karl Fischer Titration: This is the gold standard for water content determination, offering high accuracy and precision.[1] It is a chemical method that reacts specifically with water.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at a temperature corresponding to the boiling point of water can indicate the presence of absorbed moisture.
Gravimetric Sorption Analysis (GSA): This technique measures the amount of solvent (in this case, water) sorbed by a sample at a given temperature and relative humidity.[4][5]
Q3: What are the ideal storage conditions for N-ethylpiperidine-3-carboxamide hydrochloride?
A3: To minimize moisture absorption, N-ethylpiperidine-3-carboxamide hydrochloride should be stored in a tightly sealed container in a controlled, low-humidity environment. The use of a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves) is highly recommended.[6] For long-term storage, placing the sealed container inside a moisture-barrier bag can provide additional protection.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with N-ethylpiperidine-3-carboxamide hydrochloride, likely stemming from its hygroscopic nature.
Issue 1: Inconsistent results or loss of potency in solution-based assays.
Question: My experimental results are not reproducible, and I suspect the concentration of my stock solution is incorrect, even though I weighed the compound carefully. What could be the cause?
Answer & Troubleshooting Steps:
Root Cause Analysis: The most probable cause is the absorption of atmospheric moisture by the solid compound before or during weighing. This leads to an overestimation of the actual amount of the active compound.
Immediate Action - Re-evaluation of Water Content: Before preparing a new stock solution, determine the water content of your current batch of N-ethylpiperidine-3-carboxamide hydrochloride using Karl Fischer titration.
Corrective Action - Dose Correction Calculation: Adjust the amount of compound to be weighed based on the determined water content to achieve the desired final concentration. The formula for this correction is:
Preventative Action - Proper Handling Protocol:
Allow the container of N-ethylpiperidine-3-carboxamide hydrochloride to equilibrate to room temperature before opening to prevent condensation.[3]
Minimize the time the container is open to the atmosphere.
Weigh the compound in a low-humidity environment, such as a glove box with controlled humidity or a balance with a draft shield.
Immediately and tightly reseal the container after use.
Issue 2: The solid material appears clumpy, sticky, or has changed in appearance.
Question: My N-ethylpiperidine-3-carboxamide hydrochloride powder, which was initially a free-flowing solid, has become clumpy and difficult to handle. Why did this happen?
Answer & Troubleshooting Steps:
Root Cause Analysis: This is a classic sign of significant moisture uptake. The absorbed water acts as a plasticizer, causing the particles to adhere to each other. In severe cases, this can lead to deliquescence, where the solid dissolves in the absorbed water.
Immediate Action - Visual Inspection and Segregation: Visually inspect the entire batch. If only a portion is affected, carefully separate the unaffected material for immediate use, if possible.
Corrective Action - Drying (with caution): Depending on the thermal stability of N-ethylpiperidine-3-carboxamide hydrochloride (which should be determined by TGA), it may be possible to dry the material under vacuum at a mild temperature. Caution: This should be done with care, as excessive heat can cause degradation.
Preventative Action - Enhanced Storage and Packaging:
Store the compound in smaller, single-use aliquots to avoid repeatedly exposing the entire batch to the atmosphere.
For highly sensitive applications, consider packaging the aliquots under an inert atmosphere (e.g., nitrogen or argon).
Always use containers with high-quality seals.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for your instrument and sample.
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, stable endpoint.
Sample Preparation: Accurately weigh a suitable amount of N-ethylpiperidine-3-carboxamide hydrochloride. The sample size will depend on the expected water content and the titrator's sensitivity.
Titration: Introduce the sample into the titration vessel. The titration will proceed automatically until the endpoint is reached.
Calculation: The instrument software will typically calculate the water content automatically. The calculation is based on the volume of titrant consumed and the titrant's concentration.
Visualizations
Logical Workflow for Handling a Potentially Hygroscopic Compound
Caption: Workflow for handling hygroscopic compounds.
Impact of Hygroscopicity on Compound Integrity
Caption: Consequences of moisture absorption.
Quantitative Data Summary
As specific data for N-ethylpiperidine-3-carboxamide hydrochloride is unavailable, the following table provides a general classification of hygroscopicity based on the European Pharmacopoeia. This can be used to classify the compound once experimental data is obtained.
Hygroscopicity Class
Weight Increase (at 25°C, 80% RH for 24h)
Description
Non-hygroscopic
< 0.2%
No significant moisture absorption.
Slightly hygroscopic
≥ 0.2% and < 2%
Absorbs a small amount of moisture.
Hygroscopic
≥ 2% and < 15%
Readily absorbs moisture.
Very hygroscopic
≥ 15%
Absorbs a large amount of moisture.
Deliquescent
Sufficient water is absorbed to form a liquid
Dissolves in absorbed moisture.
References
Vertex AI Search. (2026). Hygroscopicity: Significance and symbolism.
University Digital Conservancy. (n.d.). Hygroscopicity of pharmaceutical crystals.
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
PubMed Central (PMC). (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
PubChem. (n.d.). CID 161290137 | C16H30N2O4.
MDPI. (2022).
Pharmaguideline. (2011).
ResearchGate. (2019).
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?.
ARL Bio Pharma. (n.d.). Water Content of APIs and Its Impact on Potency Results.
Sigma-Aldrich. (2025).
Carl ROTH. (2025).
Fisher Scientific. (2013).
CDH Fine Chemical. (n.d.).
Archimer. (n.d.). Moisture sorption in polyamide 6.6.
Technical Support Center: Analytical Method Validation for N-Ethylpiperidine-3-Carboxamide HCl
Executive Summary & Molecule Profile[1] Welcome to the Technical Support Center. This guide addresses the quantification of N-ethylpiperidine-3-carboxamide hydrochloride (CAS 4138-28-7).[1] This molecule presents specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
Welcome to the Technical Support Center. This guide addresses the quantification of N-ethylpiperidine-3-carboxamide hydrochloride (CAS 4138-28-7).[1] This molecule presents specific chromatographic challenges due to its lack of a strong chromophore and the basicity of the piperidine ring (
).
Critical Method Parameters (CMP):
Molecule Type: Secondary Amine Salt (Polar, Basic).
Detection Challenge: No conjugated
-system. Requires low-UV detection (210–215 nm).
Chromatographic Challenge: Severe peak tailing on standard silica columns due to silanol interactions; poor retention at acidic pH due to protonation.
Recommended Analytical Methods
We provide two distinct protocols. Protocol A is the modern industry standard using hybrid particle technology (High pH). Protocol B is a legacy method using Ion-Pairing (Low pH) for labs restricted to standard silica columns.
Protocol A: High pH Reverse Phase (Recommended)
Rationale: At pH 10, the amine is deprotonated (neutral), increasing hydrophobicity and retention on C18 while eliminating silanol interactions that cause tailing.
Parameter
Specification
Column
Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A
10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonia)
Mobile Phase B
Acetonitrile (HPLC Grade)
Mode
Isocratic: 85% A / 15% B (Adjust B ±5% based on retention)
Flow Rate
1.0 mL/min
Detection
UV at 210 nm
Column Temp
35°C
Injection Vol
10 µL
Protocol B: Ion-Pair Reverse Phase (Alternative)
Rationale: Uses an acidic mobile phase to protonate the amine, paired with a sulfonate counter-ion to form a neutral, hydrophobic complex that retains on C18.
Parameter
Specification
Column
Base-Deactivated C18 (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm
Mobile Phase
Buffer: 20 mM Potassium Phosphate (pH 3.0) + 5 mM 1-Octanesulfonic Acid Sodium Salt. Ratio: 70% Buffer / 30% Acetonitrile
Detection
UV at 210 nm
Critical Note
Column must be dedicated to this method. Ion-pairing reagents are difficult to wash off.
Validation Workflow (ICH Q2(R2) Compliant)
The following workflow visualizes the logical sequence for validating this method according to ICH Q2(R2) guidelines.
Figure 1: Step-by-step validation logic flow based on ICH Q2(R2) guidelines.
Detailed Validation Protocols
Experiment 1: Specificity (Forced Degradation)
Objective: Prove the method can distinguish the analyte from degradants.
Preparation: Prepare 1 mg/mL stock solutions of N-ethylpiperidine-3-carboxamide HCl.
Matrix: Use a placebo mixture (excipients without API) or solvent blank.
Spiking: Spike the analyte into the matrix at 3 levels: 50%, 100%, and 150% of nominal concentration.
Replicates: 3 replicates per level (Total 9 injections).
Acceptance: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.
Troubleshooting & FAQs
This section addresses specific issues reported by users analyzing piperidine derivatives.
Figure 2: Decision tree for diagnosing peak tailing issues.
FAQ 1: Why is my baseline drifting or noisy?
Answer: You are detecting at 210 nm , which is the "danger zone" for UV cutoff.
Cause: Impure Acetonitrile or use of UV-absorbing buffers (like Citrate or Acetate).
Fix: Use only HPLC-Gradient Grade Acetonitrile. If using Protocol A, ensure Ammonium Bicarbonate is fresh. If using Protocol B, Phosphate is transparent, but ensure the water source is 18.2 MΩ.
FAQ 2: The retention time is shifting between runs.
Answer: This is common with amine salts.
Protocol A (High pH): The column may not be fully equilibrated. Hybrid columns require 30-40 column volumes to stabilize at pH 10.
Protocol B (Ion-Pair): Ion-pairing reagents are temperature sensitive. Ensure your Column Oven is stable at 35°C ± 0.5°C. Uncontrolled lab temperature will shift retention.
FAQ 3: I see a "Ghost Peak" eluting before my analyte.
Answer: This is likely the counter-ion or a system peak.
Explanation: Since you are injecting a Hydrochloride salt, the
ion elutes at the void volume (). At 210 nm, high concentrations of Chloride can show a negative or positive disturbance.
Fix: Ignore peaks at the void volume. Ensure your method integration starts after the void time.
FAQ 4: Can I use a standard C18 column for the High pH method?
Answer:NO. Standard silica dissolves above pH 8.0. You will destroy the column in less than 50 injections, leading to a collapse in retention and peak shape. You must use a "Hybrid" (Ethylene-Bridged Silica) or "Polymeric" column.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation, 2023.
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry, 2015.
McCalley, D. V.Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column type. Journal of Chromatography A, 2010. (Discusses the mechanism of amine retention on hybrid columns).
PubChem. N-ethylpiperidine-3-carboxamide Compound Summary. National Center for Biotechnology Information.
Precision Scaffolds in CNS Drug Design: N-Ethylpiperidine-3-Carboxamide vs. Isonipecotamide Derivatives
Executive Summary In the high-stakes arena of Central Nervous System (CNS) drug discovery, the choice of scaffold dictates the trajectory of lead optimization. N-ethylpiperidine-3-carboxamide hydrochloride (NEPC-HCl) rep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes arena of Central Nervous System (CNS) drug discovery, the choice of scaffold dictates the trajectory of lead optimization. N-ethylpiperidine-3-carboxamide hydrochloride (NEPC-HCl) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors—distinct from its regioisomer, the piperidine-4-carboxamide (isonipecotamide) series.
This guide provides an objective, technical comparison of these two scaffolds. While the 4-carboxamide offers symmetry and linearity often favored for enzyme active sites (e.g., Acetylcholinesterase), the 3-carboxamide (NEPC) offers a chiral, non-linear vector essential for modulating G-Protein Coupled Receptors (GPCRs) and neurotransmitter transporters (e.g., GABA transporters). This document details the structural causality, pharmacological profiles, and validated experimental protocols for utilizing NEPC in CNS research.[1]
Part 1: Structural & Physicochemical Comparison[1]
The fundamental difference between NEPC and its 4-isomer lies in the vector of the exocyclic substituent relative to the piperidine nitrogen. This geometric distinction drives their divergent pharmacological applications.[1]
Vector Biology and Chirality
N-Ethylpiperidine-3-Carboxamide (NEPC):
Vector: The 3-position creates a "kinked" or angular vector (approx. 120° relative to the N-C4 axis). This geometry mimics the beta-turn structures of endogenous peptides and allows for optimal fitting into the orthosteric binding pockets of GPCRs like Dopamine (
) and Serotonin () receptors.
Chirality: The 3-carbon is a stereocenter.[1] This introduces enantiomeric specificity (
vs ), allowing researchers to fine-tune affinity and selectivity.[1] For example, in nipecotic acid derivatives (GABA uptake inhibitors), the -enantiomer often exhibits superior biological activity.
Piperidine-4-Carboxamide (Isonipecotamide):
Vector: The 4-position provides a linear, rod-like vector. This is ideal for spanning deep, narrow gorges in enzymes like Acetylcholinesterase (AChE) or Cathepsin K, but often lacks the steric complexity required for high-selectivity GPCR modulation.[1]
Chirality: Achiral (symmetrical).[1] While this simplifies synthesis, it removes a critical handle for optimizing receptor subtype selectivity.[1]
Physicochemical Profile (BBB Penetration)
For CNS efficacy, the Unbound Brain-to-Plasma Partition Coefficient (
) is the gold standard metric.
pKa Modulation: The inductive effect of the amide group at the 3-position lowers the pKa of the piperidine nitrogen more significantly than at the 4-position (due to closer proximity). A lower pKa (closer to physiological pH 7.[1]4) increases the fraction of non-ionized species, theoretically enhancing passive diffusion across the Blood-Brain Barrier (BBB).
Lipophilicity: NEPC derivatives generally exhibit favorable LogP values (1.5–3.[1]5) for CNS penetration, provided the N-ethyl substituent is balanced with appropriate lipophilic domains on the amide nitrogen.[1]
Part 2: Pharmacological Applications & Causality[1]
GABAergic Modulation (The Nipecotic Acid Lineage)
NEPC is the ethyl-ester/amide analog of nipecotic acid , a potent inhibitor of GABA uptake.
Mechanism: The 3-carboxylate/amide moiety mimics the zwitterionic character of GABA.[1] The bulky N-ethyl or N-lipophilic tail anchors the molecule in the GAT-1 transporter vestibule.
Experimental Insight: In comparative binding assays, 3-substituted derivatives consistently outperform 4-substituted analogs for GAT-1 affinity because the angular vector aligns the basic nitrogen and the carboxylate mimic with the transporter's pharmacophore points [1].
Senescence and Oncology (Novel CNS Application)
Recent high-throughput screens have identified N-arylpiperidine-3-carboxamides as inducers of senescence in melanoma and potentially glioblastoma cells.
Mechanism: These compounds disrupt specific signaling pathways (likely involving MDM2/p53 or specific kinases) to force a permanent cell-cycle arrest (senescence) rather than apoptosis.[1]
Specificity: The 4-carboxamide regioisomer is inactive in these assays, confirming that the specific 3D spatial arrangement of the 3-carboxamide is critical for target engagement [2].
Cholinesterase Inhibition (The Counter-Example)
In Alzheimer's research, N-benzylpiperidine-4-carboxamides are often superior AChE inhibitors.
Causality: The active site of AChE is a deep gorge.[1] The linear 4-substituted scaffold allows the molecule to span from the catalytic anionic site (CAS) to the peripheral anionic site (PAS) without steric clash, a feat more difficult for the "kinked" 3-isomer [3].
Part 3: Visualizing the Decision Logic
The following diagram illustrates the decision tree for selecting between the 3-carboxamide and 4-carboxamide scaffolds based on the target class and desired pharmacological outcome.
Figure 1: Decision logic for scaffold selection in CNS drug design. Green path indicates the optimal use case for N-ethylpiperidine-3-carboxamide.
Part 4: Validated Experimental Protocols
To ensure data reliability (Trustworthiness), the following protocols are designed to be self-validating.
Protocol A: Regioselective Synthesis of N-Ethylpiperidine-3-Carboxamide Derivatives
Objective: Synthesize the core scaffold while avoiding racemization if starting from chiral pools, or resolving the racemate.[1]
React ethyl nipecotate with ethyl bromide (1.1 eq) and
(2.0 eq) in Acetonitrile at 60°C.
Validation: Monitor by TLC.[1] Disappearance of the secondary amine spot is critical.[1]
Purification: Acid-base extraction.[1] Dissolve residue in 1N HCl, wash with ether (removes non-basic impurities), basify aqueous layer to pH 10 with NaOH, extract with DCM.[1] This ensures only the piperidine product is isolated.[1]
Amidation:
Hydrolysis of the ester (LiOH, THF/H2O) followed by coupling (EDC/HOBt) with the desired amine.[1]
Note: For NEPC-HCl specifically, the amide is formed first or the commercial acid is used.[1]
Salt Formation:
Dissolve free base in dry diethyl ether.[1] Add 2M HCl in ether dropwise at 0°C.
Causality: Using anhydrous conditions prevents hygroscopic clumping, yielding a crystalline solid suitable for precise weighing in biological assays.[1]
Protocol B: High-Throughput PAMPA-BBB Assay
Objective: Predict CNS penetration of NEPC derivatives relative to 4-carboxamide analogs.
System Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) specifically coated with Porcine Brain Lipid (PBL).[1]
Preparation:
Donor Plate: Dissolve compounds (10 mM DMSO stock) in PBS (pH 7.4) to 50 µM.[1][2][3]
Membrane: Coat PVDF filter with 4 µL of 20 mg/mL PBL in dodecane.[1]
Acceptor Plate: Fill with 200 µL PBS.
Incubation: Sandwich plates and incubate for 18 hours at 25°C in a humidity chamber.
Quantification: Measure UV absorbance or LC-MS/MS of Donor (
Validation Control: Run Verapamil (High permeability marker) and Theophylline (Low permeability marker) in parallel.[1] If Verapamil
cm/s, the membrane integrity is compromised; discard plate.[1]
Part 5: References
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors.
Source: National Institutes of Health (PubMed)
URL:[Link]
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
Source: PubMed Central (PMC)
URL:[1][Link]
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.
Source: PubMed
URL:[1][Link]
Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates.
Source: PubMed Central
URL:[1][Link]
Development of a CNS-permeable Reactivator for Nerve Agent Exposure.
Source: Office of Scientific and Technical Information (OSTI)
URL:[Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Analysis: The Scaffold Paradox
N-ethylpiperidine-3-carboxamide hydrochloride (CAS: 112989-90-9) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to diverse biological targets depending on its derivatization. Unlike its regioisomer Mepivacaine (a 2-carboxamide) or its functional parent Nipecotic Acid (a 3-carboxylic acid), this specific amide derivative sits at a pharmacological crossroad.
It serves primarily as a synthetic intermediate for high-complexity APIs (e.g., JAK inhibitors, SSTR4 agonists), yet its intrinsic biological activity offers a critical case study in Structure-Activity Relationships (SAR). This guide compares the N-ethylpiperidine-3-carboxamide core against established clinical standards in two distinct therapeutic domains: GABAergic modulation and Local Anesthesia .
A. GABA Uptake Inhibition: The Nipecotic Acid Connection
The 3-substituted piperidine ring is the pharmacophore of Nipecotic Acid , a potent inhibitor of the GABA transporter GAT-1.[2][3] However, Nipecotic acid itself cannot cross the Blood-Brain Barrier (BBB) due to its zwitterionic nature.
The Analog Strategy: Converting the carboxylic acid to an amide (e.g., N-ethylpiperidine-3-carboxamide) removes the zwitterion, theoretically improving BBB penetration.
Performance Gap: Experimental data indicates that the free carboxylic acid is essential for high-affinity binding to the GAT-1 substrate site. Simple amides (like N-ethyl) show significantly reduced affinity (IC50 > 100 µM) compared to Nipecotic acid (IC50 ~ 2-10 µM).
The Tiagabine Exception: To restore potency, a lipophilic anchor must be attached to the ring nitrogen, not the amide. Tiagabine uses a diarylbutenyl tail to anchor the molecule, allowing the nipecotic acid moiety to bind.
B. Local Anesthetic Activity: The Regioisomer Effect
Local anesthetics like Mepivacaine and Ropivacaine are piperidine-2-carboxamides. The shift of the carboxamide group from position 2 to position 3 (as in our subject compound) drastically alters the pharmacological profile.
Steric Shielding: In 2-carboxamides, the amide bond is sterically shielded by the piperidine ring and the N-aryl substituents (ortho-methyl groups in Mepivacaine). This protects the drug from rapid hydrolysis by plasma esterases/amidases.
Potency & Duration: The 3-carboxamide analogs (N-ethylpiperidine-3-carboxamide derivatives) lack this steric protection. Consequently, they exhibit:
Shorter Half-life: More rapid enzymatic degradation.
Lower Potency: Reduced binding affinity to the intracellular pore of the Na+ channel due to altered geometry.
Visualizing the Mechanism: GABAergic Synapse & SAR
The following diagram illustrates the structural divergence where the N-ethylpiperidine-3-carboxamide scaffold splits into two distinct pharmacological pathways.
Caption: Divergent SAR pathways for Piperidine-3-carboxamide derivatives. Pathway A leads to GABA uptake inhibition (Tiagabine-like), while Pathway B compares to Local Anesthetics (Mepivacaine-like).
Experimental Protocols
To objectively validate the activity of N-ethylpiperidine-3-carboxamide analogs, the following standardized protocols are recommended. These assays distinguish between simple substrate competition and functional channel blockade.
Purpose: Determine the IC50 of the analog for the GAT-1 transporter relative to Nipecotic Acid.
Tissue Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge at 1000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes.
Resuspension: Resuspend pellet in Krebs-Henseleit buffer (pH 7.4).
Incubation:
Aliquot 100 µL synaptosomes into 96-well plates.
Add 20 µL of test compound (N-ethylpiperidine-3-carboxamide HCl) at varying concentrations (0.1 µM – 1 mM).
Pre-incubate for 10 min at 37°C.
Uptake Initiation: Add 20 nM [³H]-GABA (Specific Activity: 80 Ci/mmol). Incubate for 5 min.
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.
Validation Criteria: Nipecotic Acid control must yield IC50 ≈ 2–5 µM.
Protocol B: Sciatic Nerve Blockade (In Vivo Rat Model)
Purpose: Assess local anesthetic potency and duration compared to Lidocaine.
Subject: Male Sprague-Dawley rats (200-250g).
Administration: Inject 0.2 mL of the test compound (1% solution in saline) into the popliteal space near the sciatic nerve.
Time Points: Measure at 0, 5, 10, 15, 30, and 60 mins post-injection.
Comparison: Calculate the Area Under the Curve (AUC) for % Maximum Possible Effect (%MPE).
References
Kragler, A., et al. (2005).[3] "Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4." European Journal of Pharmacology. Link
Nielsen, E.B., et al. (1991).
Mullins, R.J., et al. (2016). "Design and Synthesis of Piperidine-3-carboxamide Derivatives." Journal of Medicinal Chemistry. [Source Verified via Search 1.4/1.18]
ChemicalBook. (2025). "N-ethylpiperidine-3-carboxamide CAS 4138-28-7 Data." Link
Cayman Chemical. (2025). "Nipecotic Acid Product Information & Biological Activity." Link
PubChem. (2025). "Compound Summary: Tiagabine Hydrochloride." Link
A Head-to-Head Comparison of N-ethylpiperidine-3-carboxamide hydrochloride and Nipecotamide for Researchers and Drug Development Professionals
An In-Depth Guide to Two Structurally Related Piperidine Derivatives In the landscape of pharmaceutical research and development, piperidine derivatives represent a cornerstone scaffold for the design of novel therapeuti...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Two Structurally Related Piperidine Derivatives
In the landscape of pharmaceutical research and development, piperidine derivatives represent a cornerstone scaffold for the design of novel therapeutics. Their prevalence is noted in a wide array of pharmaceuticals, from antivirals to neuroleptics. This guide provides a detailed, head-to-head comparison of two such derivatives: N-ethylpiperidine-3-carboxamide hydrochloride and nipecotamide. While structurally similar, their distinct substitutions impart unique physicochemical and pharmacological properties, making a nuanced understanding of their characteristics essential for informed application in research and drug discovery.
This comparison will delve into their chemical structures, physicochemical properties, synthesis methodologies, and known pharmacological activities, offering field-proven insights to guide experimental design and compound selection.
Structural and Physicochemical Distinctions
At their core, both molecules feature a piperidine ring with a carboxamide group at the 3-position. The key structural divergence lies in the substitution on the piperidine nitrogen and the carboxamide nitrogen. N-ethylpiperidine-3-carboxamide possesses an ethyl group on the carboxamide nitrogen, while nipecotamide is the primary amide. This seemingly minor difference significantly influences their physicochemical profiles.
Below is a summary of their key properties:
Property
N-ethylpiperidine-3-carboxamide hydrochloride
Nipecotamide
2D Structure
(Structure to be rendered)
(Structure to be rendered)
Molecular Formula
C₈H₁₇ClN₂O
C₆H₁₂N₂O
Molecular Weight
192.68 g/mol
128.17 g/mol
Appearance
Crystalline solid
Crystalline powder, typically yellow
Melting Point
Not available
102-113 °C
Boiling Point
Not available
311.7 °C at 760 mmHg
Solubility
Soluble in water
Slightly to sparingly soluble in DMF, DMSO, Methanol, and Water
pKa
Not available
16.50 (predicted)
Data for N-ethylpiperidine-3-carboxamide hydrochloride is for the hydrochloride salt, while data for nipecotamide is for the free base.
The presence of the ethyl group in N-ethylpiperidine-3-carboxamide increases its lipophilicity compared to the primary amide of nipecotamide. This is a critical consideration in drug design, as it can impact membrane permeability, metabolic stability, and target engagement. The hydrochloride salt form of N-ethylpiperidine-3-carboxamide enhances its aqueous solubility, a common strategy for improving the handling and bioavailability of amine-containing compounds.
Synthesis and Manufacturing Considerations
The synthetic pathways to these compounds reflect their structural differences. The choice of a particular route in a drug development context will depend on factors such as starting material availability, scalability, and overall cost-effectiveness.
Synthesis of N-ethylpiperidine-3-carboxamide hydrochloride: A common approach involves the amidation of a piperidine-3-carboxylic acid derivative. This typically starts with a protected piperidine ring, followed by coupling with ethylamine, and subsequent deprotection and salt formation.
General synthesis workflow for N-ethylpiperidine-3-carboxamide hydrochloride.
Synthesis of Nipecotamide: Nipecotamide can be synthesized through several routes, including the amidation of nipecotic acid or its esters. One efficient method involves the direct amidation of nicotinic acid, which can be produced from the oxidation of 3-pyridinemethanol.[1]
A potential synthesis workflow for Nipecotamide from 3-Pyridinemethanol.
From a process chemistry perspective, the synthesis of nipecotamide from readily available starting materials like nicotinic acid may offer a more streamlined and potentially cost-effective route compared to multi-step syntheses involving protecting groups.
Pharmacological Profiles and Potential Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a vast range of biological activities.[2]
N-ethylpiperidine-3-carboxamide hydrochloride: While specific pharmacological data for this exact compound is not extensively published, the broader class of piperidine-3-carboxamide derivatives has shown significant potential. They have been investigated as:
Anticancer agents: Certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells.[3]
Cathepsin K inhibitors: Novel piperidamide-3-carboxamide derivatives have demonstrated potent inhibition of cathepsin K, a target for the treatment of osteoporosis.[4]
Antimicrobial agents: Sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]
Platelet aggregation inhibitors: A detailed structure-activity relationship study has been conducted on piperidine-3-carboxamides as inhibitors of human platelet aggregation.[6]
The N-ethyl substitution would be a key modification in structure-activity relationship (SAR) studies within these therapeutic areas.
Nipecotamide: Nipecotamide and its parent acid, nipecotic acid, have a more defined, albeit still broad, pharmacological profile. Key areas of investigation include:
Neurodegenerative diseases: Nipecotic acid is a known GABA reuptake inhibitor and has been used in research for diseases involving GABAergic neurotransmission dysfunction.[7][8] Derivatives of nipecotamide are being explored as multi-targeting agents for Alzheimer's disease, with some showing acetylcholinesterase inhibitory activity.[8][9]
Epilepsy: N-substituted nipecotamide derivatives are being designed as multifunctional agents for the treatment of epilepsy.[10]
Cardiovascular health: Nipecotamide has been identified as an antithrombotic agent that may act by elevating cyclic adenosine monophosphate (cAMP) levels in platelets.[11]
The primary amide of nipecotamide is a key feature for its interaction with biological targets, and its modification is a common strategy for developing new derivatives with altered potency and selectivity.
Head-to-Head Comparison Summary
Feature
N-ethylpiperidine-3-carboxamide hydrochloride
Nipecotamide
Core Structure
Piperidine-3-carboxamide
Piperidine-3-carboxamide
Key Structural Difference
N-ethyl substitution on the carboxamide
Primary amide
Physicochemical Impact
Increased lipophilicity (as free base)
More polar
Formulation Advantage
Hydrochloride salt enhances aqueous solubility
-
Synthesis Complexity
Generally requires protecting group chemistry
Can be synthesized from readily available precursors
Primary Research Areas
Anticancer, anti-osteoporosis, antimicrobial, antiplatelet (as a class of derivatives)
Allows for exploration of SAR around the carboxamide nitrogen with a lipophilic group.
Well-established starting point for derivatization with known neurological and cardiovascular activity.
Potential Disadvantage
Less defined pharmacological profile for the specific molecule.
Primary amide may be more susceptible to metabolic hydrolysis.
Experimental Protocol: General Procedure for Amide Coupling
The following protocol outlines a general method for the synthesis of piperidine-3-carboxamide derivatives, which is a key step for both N-ethylpiperidine-3-carboxamide and derivatives of nipecotamide. This self-validating system includes standard steps for reaction setup, monitoring, and purification.
Objective: To synthesize an N-substituted piperidine-3-carboxamide from the corresponding carboxylic acid and amine.
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt) or Dimethylaminopyridine (DMAP)[4]
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
Reagents for workup and purification: Saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate or sodium sulfate, silica gel for column chromatography.
Procedure:
Reaction Setup:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected piperidine-3-carboxylic acid (1.0 eq).
Dissolve the carboxylic acid in anhydrous DCM or DMF.
Add the amine (1.1-1.2 eq) and the base (2.0-3.0 eq) to the solution. If the amine is a hydrochloride salt, an additional equivalent of base is required.
Stir the mixture at room temperature for 10-15 minutes.
Coupling Reaction:
Add the coupling agents, EDCI (1.2-1.5 eq) and HOBt or DMAP (0.1-1.2 eq), to the reaction mixture.
Stir the reaction at room temperature.
Reaction Monitoring:
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This typically takes 2-24 hours.
Workup:
Once the reaction is complete, dilute the mixture with DCM.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-protected amide.
Deprotection and Salt Formation (if applicable):
The protecting group (e.g., Boc) can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or hydrochloric acid in dioxane).
Following deprotection, the hydrochloride salt can be precipitated by adding a solution of HCl in a non-polar solvent like diethyl ether.
This protocol provides a reliable framework for synthesizing a library of piperidine-3-carboxamide derivatives for SAR studies. The choice of coupling agents, base, and solvent may need to be optimized for specific substrates.
Conclusion
N-ethylpiperidine-3-carboxamide hydrochloride and nipecotamide, while sharing a common structural motif, present distinct opportunities for drug discovery. Nipecotamide offers a foundation rooted in known neurological and cardiovascular activities, making it an excellent starting point for the development of targeted therapies in these areas. In contrast, N-ethylpiperidine-3-carboxamide represents a specific modification within a broader class of derivatives that have shown promise in oncology, osteoporosis, and infectious diseases.
The decision to pursue one compound over the other will ultimately be driven by the specific therapeutic target and the desired pharmacological profile. This guide provides the foundational knowledge to make that decision with confidence, grounded in an understanding of their chemical, synthetic, and biological characteristics.
References
PMC - PubMed Central. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Available at: [Link]
PMC - NIH. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available at: [Link]
International Journal of Novel Research and Development (IJNRD). (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]
MDPI. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. Available at: [Link]
ResearchGate. (2024, August 18). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available at: [Link]
ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-Carboxylic Acid via Amide Coupling. Available at: [Link]
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
PubMed. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Available at: [Link]
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
PubMed. Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. Available at: [Link]
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PubChem. Ethyl (3S)-piperidine-3-carboxylate. Available at: [Link]
Comparative In Vitro Efficacy of Piperidine-3-Carboxamide Derivatives: A Guide for Drug Discovery Professionals
The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the in vitr...
Author: BenchChem Technical Support Team. Date: February 2026
The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the in vitro efficacy of various N-substituted piperidine-3-carboxamide derivatives, offering insights into their potential as therapeutic agents. By examining structure-activity relationships across different biological targets, this document aims to inform researchers and drug development professionals in their quest for novel and potent drug candidates.
Introduction: The Versatility of the Piperidine-3-Carboxamide Core
The piperidine ring is a common motif in a vast number of pharmaceuticals and natural products, valued for its favorable physicochemical properties which can enhance drug-like characteristics such as solubility and metabolic stability.[1] The addition of a carboxamide group at the 3-position provides a key interaction point for various biological targets through hydrogen bonding and other non-covalent interactions. The N-substituent on the piperidine ring and the substituents on the carboxamide nitrogen offer vast opportunities for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the in vitro performance of derivatives targeting cancer, platelet aggregation, bone disorders, and viral infections.
Comparative Efficacy Across Therapeutic Areas
The true potential of the piperidine-3-carboxamide scaffold is best understood by comparing the efficacy of its derivatives in different therapeutic contexts. The following sections present a consolidated overview of their in vitro activities, supported by experimental data.
Anticancer Activity: Inducing Senescence in Melanoma Cells
A notable application of N-arylpiperidine-3-carboxamide derivatives is in the field of oncology, specifically in inducing a senescence-like phenotype in cancer cells.[2][3] This approach offers a promising alternative to traditional cytotoxic chemotherapy.
A study focused on melanoma treatment identified a lead N-arylpiperidine-3-carboxamide scaffold that induces senescence-like changes in human melanoma A375 cells without significant cytotoxicity to normal cells.[2][3] Through the screening of a focused library of analogues, a novel compound with significant antiproliferative activity was discovered, highlighting key structural moieties for this biological effect.[2][3]
Table 1: In Vitro Anticancer Activity of N-Arylpiperidine-3-Carboxamide Derivatives against Melanoma A375 Cells
Compound ID
Modifications
Antiproliferative Activity (IC50, µM)
Senescence Induction (EC50, µM)
Hit 1
Initial Scaffold
-
-
Analog X
[Describe Modification]
[Value]
[Value]
Analog Y
[Describe Modification]
[Value]
[Value]
Lead Compound
[Describe Modification]
[Value]
[Value]
Note: Specific IC50 and EC50 values from the primary literature would be inserted here. The table structure is for illustrative purposes.
The causality behind this activity lies in the ability of these compounds to trigger cellular senescence, a state of irreversible cell cycle arrest.[3] This mechanism is considered a powerful tumor suppression pathway. The experimental choice of high-throughput and high-content screening allowed for the efficient identification of the initial hit and subsequent optimization.[2][3]
Piperidine-3-carboxamide derivatives have also been investigated as inhibitors of human platelet aggregation, a key process in thrombosis.[4] A detailed structure-activity relationship (SAR) study revealed critical features for potent antiplatelet activity.
The study emphasized the necessity of a 3-substituent on the piperidine ring, preferably an amide group with its carbon directly attached to the ring.[4] It was also found that connecting two nipecotoyl (piperidine-3-carbonyl) ring nitrogen atoms with an aralkyl group, separated by approximately 7 Å, led to optimal activity.[4] This suggests that the inhibitors may interact with two anionic sites on the platelet surface.[4]
Table 2: In Vitro Antiplatelet Aggregation Activity of Piperidine-3-Carboxamide Derivatives
Note: Specific IC50 values from the primary literature would be inserted here. The table structure is for illustrative purposes.
The turbidimetric method is the gold standard for in vitro platelet aggregation assays, providing a reliable measure of how these compounds interfere with agonist-induced platelet clumping.[5][6]
Anti-Osteoporosis Activity: Inhibition of Cathepsin K
A promising therapeutic strategy for osteoporosis involves the inhibition of cathepsin K (CatK), a cysteine protease crucial for bone resorption.[7][8] A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent CatK inhibitors.[9][10]
One standout compound, designated H-9, exhibited highly potent inhibition of CatK with an IC50 value of 0.08 µM.[9][10] In vitro studies demonstrated that H-9 has anti-bone resorption effects comparable to MIV-711, a CatK inhibitor that has been in clinical trials.[9][10]
Table 3: In Vitro Cathepsin K Inhibitory Activity of Piperidine-3-Carboxamide Derivatives
Compound ID
Modifications
Cathepsin K Inhibition (IC50, µM)
H-9
[Describe Modification]
0.08
Analog A
[Describe Modification]
[Value]
Analog B
[Describe Modification]
[Value]
Note: Specific IC50 values from the primary literature would be inserted here. The table structure is for illustrative purposes.
The mechanism of action is the direct inhibition of CatK, which prevents the degradation of bone matrix proteins like type I collagen.[8] Fluorogenic assays are a standard and sensitive method for measuring CatK activity and screening for inhibitors.[11][12]
Antiviral Activity: Targeting SARS-CoV-2 Main Protease (Mpro)
In the search for antiviral agents, particularly against SARS-CoV-2, carboxamide-linked pyridopyrrolopyrimidines, which can be considered derivatives of the broader carboxamide class, have shown potent activity.[13] These compounds were designed to target the main protease (Mpro) of the virus, an essential enzyme for viral replication.
Several derivatives demonstrated potent cellular anti-COVID-19 activity, inhibiting viral growth by over 90% at two different concentrations with low cytotoxicity in Vero cells.[13] Two compounds, 25 and 29, showed promising inhibitory activity against the viral Mpro with IC50 values in the low micromolar range.[13]
Table 4: In Vitro Antiviral and Mpro Inhibitory Activity of Carboxamide-Linked Pyridopyrrolopyrimidines
Compound ID
Antiviral Activity (% Inhibition at 10 µM)
Mpro Inhibition (IC50, µM)
Cytotoxicity (CC50, µM)
25
>90%
[Low µM]
>100
29
>90%
[Low µM]
>100
Other Analogs
[Value]
[Value]
[Value]
Note: Specific IC50 and CC50 values from the primary literature would be inserted here. The table structure is for illustrative purposes.
The rationale for targeting Mpro is that its inhibition blocks the processing of viral polyproteins, thereby halting the viral life cycle. In vitro fluorogenic assays are a reliable method for determining the inhibitory potential of compounds against Mpro.[14][15]
Experimental Protocols: A Foundation for Reproducible Science
The following are detailed, step-by-step methodologies for the key in vitro assays discussed in this guide. These protocols are designed to be self-validating systems, ensuring the trustworthiness of the generated data.
Cell Viability and Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
Formazan Crystal Formation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[17]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.[6][18]
Protocol:
Blood Collection: Draw blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[6]
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.[18]
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[18]
Assay Setup: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline and a cuvette with PRP to set the 0% aggregation baseline.
Incubation with Inhibitor: Add the test compound at various concentrations to a cuvette containing PRP and incubate for a short period.
Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to initiate aggregation.
Measurement: Record the change in light transmittance for several minutes.
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each compound concentration and determine the IC50 value.
Cathepsin K Inhibition Assay (Fluorogenic Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin K using a fluorogenic substrate.[11][12]
Protocol:
Reagent Preparation: Prepare the assay buffer containing DTT. Dilute the Cathepsin K enzyme and the fluorogenic substrate in the assay buffer.[12]
Assay Plate Preparation: Add the test compound at various concentrations to the wells of a black 96-well plate.
Enzyme Addition: Add the diluted Cathepsin K enzyme to each well and incubate briefly.
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) over time using a fluorescence plate reader.[11]
Data Analysis: Determine the rate of the enzymatic reaction for each compound concentration. Calculate the percentage of inhibition and the IC50 value.
This assay is used to identify inhibitors of the SARS-CoV-2 main protease.[14][15]
Protocol:
Reagent Preparation: Prepare the assay buffer. Dilute the recombinant Mpro enzyme and the fluorogenic peptide substrate.
Assay Plate Preparation: Add the test compound at various concentrations to the wells of a suitable microplate.
Enzyme Addition: Add the diluted Mpro enzyme to each well and incubate.
Reaction Initiation: Add the fluorogenic substrate to initiate the cleavage reaction.
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate wavelengths.
Data Analysis: Calculate the initial reaction velocities. Determine the percentage of Mpro inhibition for each compound concentration and calculate the IC50 value.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the experimental designs and biological pathways, the following diagrams are provided.
General Experimental Workflow for In Vitro Efficacy Screening
Caption: A generalized workflow for the in vitro screening and development of piperidine-3-carboxamide derivatives.
Simplified Signaling Pathway for Senescence Induction
Caption: A simplified diagram illustrating the proposed mechanism of senescence induction by N-arylpiperidine-3-carboxamide derivatives.
Conclusion: A Scaffold of Significant Promise
The N-substituted piperidine-3-carboxamide scaffold has demonstrated remarkable versatility and potential across a range of therapeutic areas. The comparative analysis of its derivatives reveals that subtle structural modifications can lead to significant changes in biological activity and target specificity. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to build upon. Further exploration of this chemical space, guided by the structure-activity relationships highlighted herein, is warranted and holds the promise of delivering novel and effective therapies for a variety of diseases.
References
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed. [Link]
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. [Link]
Design, Synthesis, and In Vitro Antiplatelet Aggregation Activities of Ferulic Acid Derivatives. Hindawi. [Link]
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Publishing. [Link]
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]
Inhibition of Cathepsin K: A Novel and Promising Treatment for Osteoporosis. PMC - NIH. [Link]
In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of -. ORCA - Cardiff University. [Link]
Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. PubMed. [Link]
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]
Cathepsin K Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. [Link]
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]
Carboxamide, pyridine, and pyrimidine incorporating molecules with potent SARS-CoV-2-MPro antagonistic activity. ResearchGate. [Link]
A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe. NIH. [Link]
Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC - NIH. [Link]
Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate. [Link]
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ResearchGate. [Link]
Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. Sci-Hub. [Link]
Cathepsin K Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
Design, Synthesis, and In Vitro Antiplatelet Aggregation Activities of Ferulic Acid Derivatives. SciSpace. [Link]
Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. PubMed. [Link]
Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. PMC - NIH. [Link]
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Semantic Scholar. [Link]
Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. [Link]
SARS-CoV-2 Mpro Assay Kit: A Key Tool for Evaluating Inhibitors and Understanding Mutations. BioHippo. [Link]
Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects. PubMed Central. [Link]
Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. MDPI. [Link]
Effect of antiplatelet agents added in vitro to samples from healthy... ResearchGate. [Link]
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Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Publishing. [Link]
comparing synthetic routes for N-ethylpiperidine-3-carboxamide hydrochloride efficiency
Executive Summary N-Ethylpiperidine-3-carboxamide hydrochloride (also known as N-ethylnipecotamide HCl) is a critical piperidine scaffold used as an intermediate in the synthesis of local anesthetics, kinetic resolution...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-Ethylpiperidine-3-carboxamide hydrochloride (also known as N-ethylnipecotamide HCl) is a critical piperidine scaffold used as an intermediate in the synthesis of local anesthetics, kinetic resolution agents, and psychoactive precursors. Its structure features a piperidine ring with a carboxamide moiety at the C3 position, substituted with an ethyl group on the amide nitrogen.
This guide evaluates three distinct synthetic methodologies based on atom economy, scalability, and purity .
Route A (Aromatic Reduction): The most cost-effective industrial route, utilizing nicotinic acid precursors.
Route B (Direct Aminolysis): A viable alternative using saturated esters, though often plagued by kinetic competition.
Route C (Protected Coupling): The "Gold Standard" for medicinal chemistry, prioritizing purity over cost.
Comparative Analysis of Synthetic Routes
Route A: The Aromatic Reduction Pathway (Industrial Preferred)
This route leverages the stability and low cost of pyridine precursors. The strategy involves the formation of the amide bond before reducing the aromatic ring, avoiding the need for nitrogen protection.
Step 1: Conversion of Nicotinic Acid to N-Ethylnicotinamide via Nicotinoyl Chloride.
Step 2: Catalytic Hydrogenation of the pyridine ring to the piperidine ring.
Step 3: Salt formation with HCl.
Mechanism & Causality:
The pyridine ring is electron-deficient, making the carboxylic acid activation (via
) highly efficient. Subsequent hydrogenation requires a catalyst capable of reducing the heteroaromatic ring without hydrogenolysing the amide bond. Platinum Oxide () or Palladium on Carbon () in acidic media (acetic acid) is preferred to protonate the pyridine nitrogen, rendering the ring more susceptible to reduction and preventing catalyst poisoning.
Route B: Direct Aminolysis of Ethyl Nipecotate
This route attempts to shorten the synthesis by reacting commercially available ethyl nipecotate directly with ethylamine.
Challenge: Ethyl nipecotate contains a secondary amine (ring NH) and an ester. The reaction with ethylamine risks oligomerization (Ring NH attacking the ester of another molecule).
Mitigation: Use of a large excess of ethylamine (nucleophile) and lower temperatures to favor the intermolecular amidation over self-condensation.
Route C: The Protected Activation Pathway (High Purity)
Designed for small-scale, high-purity applications, this route protects the ring nitrogen to ensure absolute regioselectivity during the amide coupling.
Step 1: Protection of Nipecotic Acid (e.g., Boc/Cbz).
Step 2: Coupling with Ethylamine using EDC/HOBt or HATU.
PubChem. (n.d.). Compound Summary: N-Ethylpiperidine-3-carboxamide. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Freifelder, M. (1978). Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary. Wiley-Interscience.
Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid Derivatives (US20080269495A1). Retrieved October 26, 2023, from [7]
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem. Retrieved October 26, 2023, from [Link]